Product packaging for 2,3-Dibromo-5-nitropyridine(Cat. No.:CAS No. 15862-36-9)

2,3-Dibromo-5-nitropyridine

Cat. No.: B100588
CAS No.: 15862-36-9
M. Wt: 281.89 g/mol
InChI Key: BPMGYPAEPOYAMW-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H2Br2N2O2 and its molecular weight is 281.89 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2N2O2 B100588 2,3-Dibromo-5-nitropyridine CAS No. 15862-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMGYPAEPOYAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360894
Record name 2,3-dibromo-5-nitropyridine
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Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-36-9
Record name 2,3-Dibromo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dibromo-5-nitropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID60360894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15862-36-9

This technical guide provides a comprehensive overview of 2,3-Dibromo-5-nitropyridine, a key intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Chemical and Physical Properties

This compound is a halogenated and nitrated pyridine derivative. Its structure, featuring two bromine atoms and a nitro group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 15862-36-9
Molecular Formula C₅H₂Br₂N₂O₂
Molecular Weight 281.89 g/mol
Appearance Light yellow to brown crystalline powder
Melting Point 78-82 °C
Boiling Point 311.4 °C (Predicted)
Purity Typically >97%

Synthesis and Reactivity

A plausible synthetic route involves the direct nitration of 2,3-dibromopyridine. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity for the nitro group at the 5-position.

The reactivity of this compound is characterized by the presence of two bromine atoms, which can be selectively displaced or participate in cross-coupling reactions, and a nitro group that can be reduced to an amino group. This trifunctional nature allows for diverse synthetic elaborations.

Spectroscopic Data

Definitive, publicly available spectroscopic data for this compound is limited. However, based on its structure, the expected spectral characteristics are outlined below. Researchers should obtain and interpret their own analytical data for positive identification.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Characteristics
¹H NMR Two aromatic protons would be expected in the downfield region, likely exhibiting doublet or doublet of doublets splitting patterns due to coupling with each other and the nitrogen atom. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and nitro groups.
¹³C NMR Five distinct signals for the pyridine ring carbons would be anticipated. The carbons bearing the bromine and nitro groups would show characteristic chemical shifts.
IR Spectroscopy Characteristic peaks for C-Br stretching, C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively).
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight (281.89 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Applications in Research and Development

Halogenated nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors.[1][2] The pyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bonding interactions within the ATP-binding site of these enzymes.

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in the public domain, its structural motifs are highly relevant to this area of research. The bromo- and nitro- functionalities provide handles for introducing various substituents to modulate the potency, selectivity, and pharmacokinetic properties of potential drug molecules.

One of the key reactions for functionalizing this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This is a powerful tool for building complex molecular architectures.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving a bromopyridine like this compound. The specific conditions would need to be optimized for the particular substrates being used.

Suzuki_Miyaura_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base - Solvent start->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Isolated Product purify->end

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways in Drug Development

As previously mentioned, pyridinyl-based compounds are often designed as inhibitors of protein kinases. These enzymes are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

A common strategy in cancer drug development is to target key kinases in pathways such as the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway. An inhibitor designed from a this compound scaffold could potentially bind to the ATP-binding site of a kinase like MEK or Akt, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.

Kinase_Inhibitor_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target) Kinase1->Kinase2 Phosphorylates Substrate Downstream Substrate Kinase2->Substrate Phosphorylates Response e.g., Cell Proliferation Substrate->Response Inhibitor This compound -derived Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its trifunctional nature provides multiple avenues for the construction of complex molecules, making it particularly relevant for the development of novel therapeutics, such as kinase inhibitors. While detailed public data on its synthesis and spectroscopic properties are sparse, its structural features suggest significant potential for applications in drug discovery and materials science. Further research into this compound is warranted to fully explore its synthetic utility.

References

A Technical Guide to the Physical Properties of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-5-nitropyridine is a halogenated nitro-substituted heterocyclic compound. Its strategic functionalization with two bromine atoms and a nitro group on the pyridine ring makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the presence of two leaving groups (bromine atoms) at positions 2 and 3 allow for a variety of substitution and cross-coupling reactions. This makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a summary of its known physical properties, outlines standard experimental protocols for their determination, and illustrates its role as a synthetic intermediate.

Core Physical and Chemical Properties

The fundamental physical and chemical data for this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValue
Molecular Formula C₅H₂Br₂N₂O₂
Molecular Weight 281.89 g/mol
CAS Number 15862-36-9
Melting Point 78°C
Boiling Point 311.4°C
Appearance Likely a yellow to brown crystalline solid (based on isomers like 2,5-Dibromo-3-nitropyridine and 2-Bromo-5-methyl-3-nitropyridine)[2][3][4]
Solubility Expected to be insoluble in water and soluble in common organic solvents such as acetone, and dimethyl sulfoxide (DMSO).

Spectroscopic Data

  • ¹H NMR: Aromatic protons are expected to appear in the downfield region (typically δ 7-9 ppm).

  • ¹³C NMR: Carbon atoms attached to bromine and the nitro group, as well as the other ring carbons, would show distinct chemical shifts.

  • IR Spectroscopy: Characteristic peaks for C-Br, C=N, C=C, and N-O (from the nitro group) stretching vibrations would be expected. Nitro group stretches typically appear as two strong bands around 1570–1490 cm⁻¹ (asymmetric) and 1390–1300 cm⁻¹ (symmetric).[5][6][7]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br and NO₂ fragments. The isotopic pattern of two bromine atoms would be a key feature.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar).

  • Measurement: The sample is heated rapidly to about 15-20°C below the expected melting point (78°C). The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination (for Solids)

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition at high temperatures. A common method for small quantities is the Siwoloboff method.

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Measurement: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. The heating is continued until the stream of bubbles is rapid and continuous.

  • Data Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Qualitative solubility tests can provide information about the polarity and presence of certain functional groups.

Procedure:

  • Solvent Selection: A range of solvents with varying polarities should be used, such as water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and dimethyl sulfoxide (DMSO) (polar, aprotic).

  • Measurement: Approximately 20-30 mg of this compound is placed in a small test tube.

  • Observation: The test solvent (e.g., 1 mL) is added in portions. The tube is agitated or stirred after each addition. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed. This process is repeated for each selected solvent.

Mandatory Visualization

The following diagram illustrates the role of this compound as a versatile synthetic intermediate. The bromo and nitro groups serve as reactive handles for further chemical transformations, leading to a diverse range of substituted pyridine derivatives for applications in drug discovery and agrochemical development.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Scaffolds 2_3_Dibromo_5_nitropyridine This compound Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) 2_3_Dibromo_5_nitropyridine->Nucleophilic_Substitution at C2/C3 Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) 2_3_Dibromo_5_nitropyridine->Cross_Coupling at C2/C3 Reduction Nitro Group Reduction 2_3_Dibromo_5_nitropyridine->Reduction -NO2 to -NH2 Pharma_Scaffolds Pharmaceutical Scaffolds Nucleophilic_Substitution->Pharma_Scaffolds Agro_Scaffolds Agrochemical Scaffolds Nucleophilic_Substitution->Agro_Scaffolds Cross_Coupling->Pharma_Scaffolds Cross_Coupling->Agro_Scaffolds Functional_Materials Functional Materials Cross_Coupling->Functional_Materials Reduction->Pharma_Scaffolds Reduction->Agro_Scaffolds

References

An In-depth Technical Guide to 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3-Dibromo-5-nitropyridine, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering a foundational understanding of this versatile heterocyclic compound.

Core Properties and Data

This compound is a halogenated and nitrated pyridine derivative. Its molecular structure, featuring two bromine atoms and a nitro group on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₅H₂Br₂N₂O₂
Molecular Weight 281.89 g/mol [1]
CAS Number 15862-36-9[1]
Appearance Likely a yellow to brown crystalline powder (inferred from related compounds)
Melting Point 78°C[1]
Boiling Point 311.4°C[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established procedures for related compounds and general organic synthesis techniques.

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized from methodologies reported for analogous nitropyridine derivatives. A common approach involves the nitration of a suitable brominated pyridine precursor. The following is a generalized laboratory-scale procedure.

Reaction: Bromination of 5-nitropyridine or nitration of a dibromopyridine. A more likely route would involve the multi-step synthesis from a simpler pyridine derivative.

Materials:

  • Precursor pyridine derivative (e.g., 2,3-dibromopyridine or 5-nitropyridine)

  • Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) or Brominating agent (e.g., N-Bromosuccinimide)

  • Appropriate solvent (e.g., concentrated sulfuric acid)

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve the chosen pyridine precursor in the appropriate solvent.

  • Reagent Addition: Cool the solution to 0°C. Slowly add the nitrating or brominating agent dropwise while maintaining the low temperature to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

  • Workup: Once the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction. The resulting precipitate is then collected by filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and nitro substituents.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Q-TOF) is ideal for accurate mass determination.

  • Analysis: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (a trio of peaks for M, M+2, and M+4 in a rough 1:2:1 ratio), confirming the presence of two bromine atoms and providing the exact molecular weight.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the potential reactivity and applications of this compound.

Synthetic_and_Analytical_Workflow Start Starting Material (e.g., Pyridine Derivative) Synthesis Chemical Synthesis (Nitration/Bromination) Start->Synthesis Reactants Workup Reaction Workup (Quenching, Filtration) Synthesis->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product Pure Product Analysis Structural Analysis Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR Confirms Structure MS Mass Spectrometry Analysis->MS Confirms MW & Formula

A proposed workflow for the synthesis and analysis of this compound.

Reactivity_and_Applications Molecule This compound Bromo1 2-Bromo group Molecule->Bromo1 Bromo2 3-Bromo group Molecule->Bromo2 Nitro 5-Nitro group Molecule->Nitro Substitution Nucleophilic Substitution (e.g., with amines, alkoxides) Bromo1->Substitution Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Bromo2->Coupling Reduction Nitro Group Reduction (to amino group) Nitro->Reduction Pharma Pharmaceuticals (Anticancer, Antimicrobial) Substitution->Pharma Reduction->Pharma Coupling->Pharma Agro Agrochemicals (Herbicides, Fungicides) Coupling->Agro

Reactivity of functional groups and potential applications of this compound.

References

In-Depth Technical Guide to the Structure Elucidation of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-dibromo-5-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the synthetic pathway, experimental protocols, and in-depth analysis of spectroscopic data to confirm the molecular structure.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-nitropyridine. The first step involves the bromination of the pyridine ring at the 3-position to yield 2-amino-3-bromo-5-nitropyridine. The subsequent step is a Sandmeyer reaction, where the amino group is converted to a bromo group via a diazonium salt intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-5-nitropyridine

This protocol is adapted from a standard procedure for the bromination of aminopyridines.

  • Materials: 2-amino-5-nitropyridine, bromine, acetic acid, ethyl acetate, saturated aqueous sodium bicarbonate.

  • Procedure:

    • A solution of 2-amino-5-nitropyridine (30 g, 0.22 mol) in acetic acid (200 mL) is prepared in a reaction vessel equipped with a stirrer and cooled to 10°C.

    • Bromine (38 g, 0.24 mol) is added dropwise to the solution while maintaining the temperature at 10°C.

    • After the addition is complete, the reaction mixture is warmed to 20°C and stirred for an additional 30 minutes.

    • The resulting solid precipitate is collected by filtration.

    • The solid is then dissolved in ethyl acetate (200 mL).

    • The pH of the solution is adjusted to 8-9 by the addition of saturated aqueous sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate (100 mL portions).

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-3-bromo-5-nitropyridine.[1]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized Sandmeyer reaction procedure applied to 2-amino-3-bromo-5-nitropyridine. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides.[2][3][4]

  • Materials: 2-amino-3-bromo-5-nitropyridine, hydrobromic acid (48%), sodium nitrite, copper(I) bromide.

  • Procedure:

    • 2-amino-3-bromo-5-nitropyridine is dissolved in 48% hydrobromic acid under cooling in an ice bath.

    • A solution of sodium nitrite in water is added dropwise while maintaining the temperature between 0 and 5°C to form the diazonium salt.

    • In a separate vessel, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

    • The cold diazonium salt solution is slowly added to the copper(I) bromide solution, leading to the evolution of nitrogen gas and the formation of the product.

    • The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

    • After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is washed, dried, and concentrated to yield crude this compound, which can be further purified by recrystallization or column chromatography.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-5-nitropyridine C 2-Amino-3-bromo-5-nitropyridine A->C 10-20°C B Bromine in Acetic Acid B->C D Diazotization (NaNO2, HBr, 0-5°C) C->D Intermediate E Diazonium Salt Intermediate D->E F Bromination (CuBr) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Structure Elucidation

The structure of this compound is confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position will appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also be a doublet, with the same coupling constant. The electron-withdrawing nature of the nitro group and the bromine atoms will cause these protons to be significantly deshielded, appearing at a high chemical shift (downfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are influenced by the attached substituents. Carbons bearing the bromine and nitro groups will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the nitro group (asymmetric and symmetric stretching), C-Br stretching, and the vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.

Data Presentation

The following tables summarize the key physical and spectroscopic data for this compound.

PropertyValue
Molecular FormulaC₅H₂Br₂N₂O₂
Molecular Weight281.89 g/mol
AppearanceYellow to light-brown powder
CAS Number15862-36-9

Table 1: Physical Properties of this compound

Spectroscopic DataExpected Values
¹H NMR (ppm) δ 8.5-9.0 (d, 1H, H-4), δ 9.0-9.5 (d, 1H, H-6)
¹³C NMR (ppm) 5 signals in the aromatic region (δ 110-160)
IR (cm⁻¹) ~1530-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1000-1100 (C-Br stretch)
Mass Spectrum Molecular ion (M⁺) peak with characteristic isotopic pattern for two bromine atoms at m/z 280, 282, 284.

Table 2: Spectroscopic Data for this compound

G cluster_0 Structure Elucidation Logic START Proposed Structure: This compound NMR NMR Spectroscopy START->NMR IR IR Spectroscopy START->IR MS Mass Spectrometry START->MS H_NMR ¹H NMR: Two doublets in aromatic region NMR->H_NMR C_NMR ¹³C NMR: Five distinct carbon signals NMR->C_NMR IR_Functional IR shows NO₂ and C-Br stretches IR->IR_Functional MS_MW MS confirms Molecular Weight and presence of two Br atoms MS->MS_MW CONCLUSION Confirmed Structure H_NMR->CONCLUSION C_NMR->CONCLUSION IR_Functional->CONCLUSION MS_MW->CONCLUSION

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound is unequivocally confirmed through a combination of its synthesis from a known precursor and comprehensive spectroscopic analysis. The data from NMR, IR, and mass spectrometry are all consistent with the proposed structure, providing a solid foundation for its use as a versatile building block in the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromo-5-nitropyridine is a halogenated and nitrated pyridine derivative of interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex heterocyclic compounds. The precise structural elucidation and confirmation of purity are paramount for its application in research and development. This technical guide outlines the fundamental spectroscopic techniques employed for the characterization of this and related compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While specific data for this compound is unavailable, the following tables present the spectroscopic data for the related compound, 2-Bromo-5-nitropyridine, to exemplify the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 2-Bromo-5-nitropyridine

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
9.32 d 2.7 H-6
8.63 dd 8.8, 2.7 H-4

| 8.01 | d | 8.8 | H-3 |

Table 2: ¹³C NMR Data for 2-Bromo-5-nitropyridine

Chemical Shift (δ) ppm Assignment
151.7 C-6
145.3 C-2
141.2 C-5
135.4 C-4

| 124.5 | C-3 |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for 2-Bromo-5-nitropyridine

Wavenumber (cm⁻¹) Intensity Assignment
1573, 1347 Strong NO₂ asymmetric and symmetric stretching
1529 Medium C=C aromatic ring stretching
1089 Medium C-H in-plane bending
833 Strong C-H out-of-plane bending

| 734 | Medium | C-Br stretching |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-Bromo-5-nitropyridine

m/z Ratio Relative Intensity (%) Assignment
203, 205 ~1:1 [M]⁺, [M+2]⁺ (Molecular ion peak with bromine isotopes)
173, 175 Variable [M-NO]⁺
157, 159 Variable [M-NO₂]⁺
127 Variable [M-Br]⁺

| 77 | Variable | [C₅H₃N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generally applicable to solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to encompass the expected chemical shift range for aromatic protons (typically 0-10 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

    • Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom.

    • The spectral width is set to cover the range for aromatic carbons (typically 90-160 ppm).

    • A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • A few milligrams of the sample are ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample is placed in the instrument, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. The presence of bromine atoms is indicated by a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in pairs of peaks separated by 2 m/z units.

Visualization of Spectroscopic Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Vibrations) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of an organic compound.

synthesis of 2,3-Dibromo-5-nitropyridine from 3-bromo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-Dibromo-5-nitropyridine from its precursor, 3-bromo-5-nitropyridin-2-ol. The described methodology is based on established chemical principles for the conversion of hydroxypyridines to their corresponding brominated analogs, a crucial transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and agrochemical research.

Reaction Principle

The synthesis involves the conversion of the hydroxyl group in 3-bromo-5-nitropyridin-2-ol to a bromine atom. This transformation is typically achieved through the use of a strong brominating agent, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). The reaction proceeds via the formation of a phosphate or phosphite ester intermediate, which is subsequently displaced by a bromide ion. The electron-withdrawing nitro group on the pyridine ring influences the reactivity of the substrate.

Experimental Protocol

The following protocol is a representative procedure adapted from analogous syntheses of brominated pyridines from their hydroxy precursors.[1][2]

Materials:

  • 3-bromo-5-nitropyridin-2-ol

  • Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)

  • N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Dropping funnel (if a liquid reagent is added)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitropyridin-2-ol.

  • Reagent Addition: Add phosphorus oxybromide (POBr₃) (approximately 3 equivalents relative to the starting material). A catalytic amount of N,N-dimethylformamide (DMF) can be carefully added.[1]

  • Reaction Conditions: Heat the reaction mixture to 80-110°C and maintain this temperature for 1-3 hours.[1][2] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature and then carefully place it in an ice bath.

    • Slowly and cautiously quench the reaction by adding crushed ice in portions to the flask. This step is highly exothermic and will generate HBr gas, so it must be performed in a well-ventilated fume hood.[1]

    • Pour the resulting mixture into a beaker containing more ice and water.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to yield the final product of high purity.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

ParameterValue/RangeNotes
Starting Material 3-bromo-5-nitropyridin-2-ol-
Brominating Agent Phosphorus oxybromide (POBr₃)~3 equivalents
Solvent/Catalyst N,N-Dimethylformamide (DMF)Catalytic amount
Reaction Temperature 80 - 110 °C[1][2]
Reaction Time 1 - 3 hoursMonitor by TLC/LC-MS
Expected Product This compound-
Anticipated Yield Moderate to GoodAnalogous reactions report yields around 77%[1]

Visualizations

experimental_workflow start Start: 3-bromo-5-nitropyridin-2-ol reagents Add POBr3 and catalytic DMF start->reagents reaction Heat at 80-110°C for 1-3h reagents->reaction workup Quench with ice reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with NaHCO3, Water, Brine extraction->washing drying Dry with Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Purify (Recrystallization/Chromatography) concentration->purification product Product: this compound purification->product reaction_pathway reactant 3-bromo-5-nitropyridin-2-ol product This compound reactant->product Heat, DMF (cat.) reagent POBr3

References

Reactivity of 2,3-Dibromo-5-nitropyridine with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,3-dibromo-5-nitropyridine with various nucleophiles. The presence of two bromine atoms and a strongly electron-withdrawing nitro group on the pyridine ring makes this compound a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document details the regioselectivity of nucleophilic aromatic substitution (SNAr) and outlines protocols for palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the nitro group at the 5-position significantly activate the ring towards nucleophilic attack by withdrawing electron density. This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups. In the case of this compound, both the C2 and C4 (para to the nitro group) positions are activated. However, the presence of a bromine atom at the 3-position introduces additional electronic and steric factors that influence the regioselectivity of nucleophilic attack.

Generally, nucleophilic attack is favored at the position that leads to the most stable Meisenheimer complex, a resonance-stabilized anionic intermediate. For this compound, attack at the C2 position allows for delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. Attack at the C3 position is less favored as the negative charge cannot be effectively delocalized onto the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The reaction of this compound with various nucleophiles, such as amines, alkoxides, and thiols, typically proceeds via an SNAr mechanism. The regioselectivity of this reaction is a critical consideration for synthetic applications.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of aminopyridine derivatives. Based on the electronic activation of the pyridine ring, substitution is expected to occur preferentially at the C2 position. This leads to the formation of 2-amino-3-bromo-5-nitropyridine derivatives.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileProduct(s)Reaction ConditionsYield (%)Reference
Ammonia2-Amino-3-bromo-5-nitropyridineAqueous ammonia, heatModerate[1][2]
Primary Amines (e.g., Alkylamines)2-(Alkylamino)-3-bromo-5-nitropyridineSolvent (e.g., EtOH, DMF), Base (e.g., K2CO3), HeatGoodInferred from related compounds
Secondary Amines (e.g., Piperidine, Morpholine)2-(Piperidin/Morpholin)-3-bromo-5-nitropyridineSolvent (e.g., EtOH, DMF), HeatGood to ExcellentInferred from related compounds
Reaction with Alkoxide Nucleophiles

Alkoxides, being strong nucleophiles, readily displace a bromide from the activated pyridine ring. Similar to amines, the substitution is anticipated to occur predominantly at the C2 position to yield 2-alkoxy-3-bromo-5-nitropyridine derivatives.

Table 2: Reaction of this compound with Alkoxide Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Sodium Methoxide2-Methoxy-3-bromo-5-nitropyridineMethanol, Room Temperature to RefluxHighInferred from related compounds
Sodium Ethoxide2-Ethoxy-3-bromo-5-nitropyridineEthanol, Room Temperature to RefluxHighInferred from related compounds

Note: While specific examples for this compound are limited, the reaction of other halonitropyridines with alkoxides proceeds in high yields.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions. The reaction with this compound is expected to afford 2-(aryl/alkylthio)-3-bromo-5-nitropyridines with high selectivity for the C2 position.

Table 3: Reaction of this compound with Thiol Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Thiophenol / Sodium Thiophenoxide2-(Phenylthio)-3-bromo-5-nitropyridineSolvent (e.g., DMF, EtOH), Base (e.g., K2CO3, NaH)HighInferred from related compounds
Alkyl Thiols / Sodium Alkylthiolates2-(Alkylthio)-3-bromo-5-nitropyridineSolvent (e.g., DMF, EtOH), Base (e.g., K2CO3, NaH)HighInferred from related compounds

Note: Specific quantitative data for these reactions with this compound is not extensively reported. The expected outcomes are based on the known reactivity of similar substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, the bromine atoms on this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of C-C bonds between the pyridine core and aryl or vinyl boronic acids or esters. The reactivity of the C-Br bonds is influenced by their electronic environment, with the C2-Br bond generally being more reactive in palladium-catalyzed reactions of pyridines.

Table 4: Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterProduct(s)Catalyst SystemBaseSolventYield (%)Reference
Phenylboronic Acid2-Phenyl-3-bromo-5-nitropyridine and/or 2,3-Diphenyl-5-nitropyridinePd(PPh3)4 or Pd(dppf)Cl2K2CO3, Cs2CO3Toluene/H2O, Dioxane/H2OModerate to Good[3][4][5][6][7][8]

Note: The regioselectivity and extent of mono- versus di-arylation will depend on the specific reaction conditions and the stoichiometry of the reagents.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties. Similar to the Suzuki coupling, selective mono-alkynylation at the C2 position is expected under controlled conditions.

Table 5: Sonogashira Coupling of this compound

Terminal AlkyneProduct(s)Catalyst SystemCo-catalystBaseSolventYield (%)Reference
Phenylacetylene2-(Phenylethynyl)-3-bromo-5-nitropyridine and/or 2,3-Bis(phenylethynyl)-5-nitropyridinePdCl2(PPh3)2CuIEt3N, DiisopropylamineTHF, DMFGood[9][10][11][12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides an alternative to direct SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.

Table 6: Buchwald-Hartwig Amination of this compound

AmineProduct(s)Catalyst SystemBaseSolventYield (%)Reference
Aniline2-(Phenylamino)-3-bromo-5-nitropyridinePd2(dba)3 / Ligand (e.g., XPhos, BINAP)NaOt-Bu, K3PO4Toluene, DioxaneGood[13][14][15][16][17]
Secondary Amines2-(Dialkylamino)-3-bromo-5-nitropyridinePd2(dba)3 / LigandNaOt-Bu, K3PO4Toluene, DioxaneGood[13][14][15][16][17]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, 5 mL) is added the amine nucleophile (1.1-2.0 mmol) and a base such as potassium carbonate (1.5 mmol), if necessary. The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the boronic acid or ester (1.1-2.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a solvent system such as toluene/water (4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and the residue is purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a degassed solvent (e.g., THF or DMF, 5 mL) are added a palladium catalyst (e.g., PdCl2(PPh3)2, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine, 2.0 mmol). The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography.[9][10][11][12]

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by chromatography.[13][14][15][16][17]

Mandatory Visualizations

SNAr_Mechanism This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Product Product Meisenheimer Complex->Product Elimination Leaving Group (Br-) Leaving Group (Br-)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity cluster_0 Nucleophilic Attack at C2 cluster_1 Nucleophilic Attack at C3 C2_Attack Attack at C2 C2_Intermediate Meisenheimer Complex (Charge on N and NO2) C2_Attack->C2_Intermediate Favored C2_Product 2-Nu-3-bromo-5-nitropyridine C2_Intermediate->C2_Product C3_Attack Attack at C3 C3_Intermediate Meisenheimer Complex (Charge not on NO2) C3_Attack->C3_Intermediate Disfavored C3_Product 3-Nu-2-bromo-5-nitropyridine C3_Intermediate->C3_Product This compound This compound This compound->C2_Attack This compound->C3_Attack

Caption: Regioselectivity of nucleophilic attack on this compound.

Cross_Coupling_Workflow Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd catalyst, Base, Ligand Product_Suzuki 2-Aryl-3-bromo-5-nitropyridine Suzuki->Product_Suzuki Product_Sonogashira 2-Alkynyl-3-bromo-5-nitropyridine Sonogashira->Product_Sonogashira Product_Buchwald 2-Amino-3-bromo-5-nitropyridine Buchwald->Product_Buchwald

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

References

2,3-Dibromo-5-nitropyridine: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dibromo-5-nitropyridine is publicly available. This guide is compiled from data on structurally similar compounds, including its isomers, to provide a comprehensive overview of potential hazards and safe handling practices. The information herein should be used as a reference for risk assessment, not as a direct substitute for a compound-specific SDS.

This technical guide provides an in-depth overview of the safety information for this compound, designed for researchers, scientists, and professionals in drug development. Due to the absence of a dedicated SDS for this specific compound, this document extrapolates data from closely related brominated and nitrated pyridine derivatives.

Chemical and Physical Properties

Quantitative data on the physicochemical properties of this compound is limited. The following table summarizes available information for the target compound and its isomers to provide a comparative overview.

PropertyThis compound2-Bromo-5-nitropyridine5-Bromo-2-nitropyridine2,5-Dibromo-3-nitropyridine
Molecular Formula C₅H₂Br₂N₂O₂C₅H₃BrN₂O₂C₅H₃BrN₂O₂C₅H₂Br₂N₂O₂
Molecular Weight 281.89 g/mol 202.99 g/mol 202.99 g/mol 281.89 g/mol
Appearance Not specifiedPale yellow to light brown crystalline powderLight yellow solidLight orange to yellow to green powder/crystal
Melting Point Not specified139-141 °C148-150 °C92-96 °C
Boiling Point Not specified145-147 °C at 10 mmHgNot specifiedNot specified
CAS Number 15862-36-94487-59-639856-50-315862-37-0

Hazard Identification and GHS Classification

A formal GHS classification for this compound is not available. However, based on the classifications of its isomers, it is prudent to handle this compound with a high degree of caution. The following table summarizes the GHS hazard classifications for related compounds.

Hazard Category2-Bromo-5-nitropyridine5-Bromo-2-nitropyridine2,5-Dibromo-3-nitropyridine
Acute Toxicity, Oral Category 3 (Toxic if swallowed)Not ClassifiedNot Classified
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Category 2 (Causes serious eye irritation)Category 2 (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Category 3 (May cause respiratory irritation)Not Classified

Pictograms (Anticipated for this compound):

alt text
alt text

Signal Word (Anticipated): Danger

Anticipated Hazard Statements:

  • Toxic if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Experimental Protocols

As no specific toxicological studies for this compound were found, this section outlines a general experimental workflow for assessing the acute oral toxicity of a novel chemical compound, based on OECD Guideline 423.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Data Analysis and Endpoint prep_compound Compound Preparation and Dosing Formulation initial_dose Administer Initial Dose (e.g., 300 mg/kg) to a single animal prep_compound->initial_dose animal_acclimatization Animal Acclimatization (e.g., rodents, 5 days) animal_acclimatization->initial_dose observe_24h Observe for 24 hours initial_dose->observe_24h confirm_dose Confirm with additional animals (if no mortality) observe_24h->confirm_dose limit_test Proceed to Limit Test (2000 mg/kg) or Sighting Study confirm_dose->limit_test clinical_signs Record Clinical Signs, Body Weight, and Mortality limit_test->clinical_signs necropsy Gross Necropsy at termination (14 days) clinical_signs->necropsy ld50_estimation Estimate LD50 and Determine GHS Category necropsy->ld50_estimation

Acute Oral Toxicity Testing Workflow (OECD 423).

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols are mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

The following diagram illustrates the logical flow for selecting appropriate PPE.

ppe_selection cluster_assessment Hazard Assessment cluster_ppe Required PPE start Handling this compound is_dust Potential for Dust Generation? start->is_dust is_splash Potential for Splash? start->is_splash gloves_coat Wear Impervious Gloves and Lab Coat start->gloves_coat respirator Use NIOSH-approved Respirator is_dust->respirator Yes is_dust->gloves_coat goggles_shield Wear Chemical Goggles and/or Face Shield is_splash->goggles_shield Yes is_splash->gloves_coat

Personal Protective Equipment (PPE) Selection Logic.

First Aid Measures

In case of exposure, immediate medical attention is crucial. The following table summarizes first aid procedures based on data from related compounds.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency Procedures for Spills and Fires

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep or scoop up the material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

The following flowchart outlines the general emergency response procedure.

emergency_response cluster_assessment Initial Assessment cluster_action Action cluster_followup Follow-up incident Incident Occurs (Spill or Fire) assess_scene Assess the Scene for Immediate Dangers incident->assess_scene is_safe Is it Safe to Approach? assess_scene->is_safe evacuate Evacuate the Area is_safe->evacuate No call_help Call for Emergency Assistance is_safe->call_help Yes contain_spill Contain Spill (if trained) call_help->contain_spill extinguish_fire Extinguish Fire (if safe) call_help->extinguish_fire decontaminate Decontaminate Area and Personnel contain_spill->decontaminate extinguish_fire->decontaminate report_incident Report the Incident decontaminate->report_incident

General Emergency Response Flowchart.

Stability and Reactivity

  • Reactivity: No specific data is available.

  • Chemical Stability: Likely stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, sparks, and dust formation.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available. Based on related compounds, it is expected to be harmful to aquatic life. Do not allow this chemical to enter the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

This guide is intended to promote a culture of safety and responsible handling of this compound in a research environment. Always consult with your institution's environmental health and safety department for specific guidance.

Solubility Profile of 2,3-Dibromo-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromo-5-nitropyridine in organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the compound's physicochemical properties, theoretical solubility considerations, and a detailed experimental protocol for determining its solubility. This allows for an accurate assessment of this compound's behavior in various solvent systems, which is critical for applications in chemical synthesis, purification, and formulation development.

Introduction to this compound

This compound is a halogenated and nitrated pyridine derivative with the chemical formula C₅H₂Br₂N₂O₂. Its molecular structure, featuring a pyridine ring substituted with two bromine atoms and a nitro group, renders it a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The strategic placement of these functional groups allows for selective chemical modifications, making it a versatile building block in medicinal chemistry and materials science. An understanding of its solubility is paramount for designing reaction conditions, developing purification strategies, and formulating final products.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₂Br₂N₂O₂[1][2]
Molecular Weight 281.89 g/mol [2]
CAS Number 15862-36-9[2][3]
Melting Point 78°C[2]
Boiling Point 311.4°C[2]
Appearance Not specified (likely a solid at room temperature)
Storage 2-8°C[2]

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in various organic solvents at different temperatures. However, based on its chemical structure, a qualitative assessment of its expected solubility can be made. The presence of the polar nitro group and the nitrogen atom in the pyridine ring suggests that it would exhibit some solubility in polar organic solvents. Conversely, the nonpolar bromine atoms and the aromatic ring might contribute to solubility in less polar solvents.

Given the lack of available data, experimental determination of solubility is necessary for any application requiring precise concentrations.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Principle

This method involves creating a saturated solution of the compound in a specific solvent at a constant temperature. By analyzing a known amount of the saturated solution and determining the mass of the dissolved solute, the solubility can be accurately calculated.

Materials and Equipment
  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Vials with tight-fitting caps

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial to ensure that undissolved solid remains after equilibrium is reached.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

    • Repeat this process for each solvent to be tested.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, with continuous agitation. This ensures that the solution becomes fully saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected solution using a syringe filter that is compatible with the solvent to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A 1. Sample Preparation (Add excess solute to solvent) B 2. Equilibration (Thermostatic shaker, 24-72h) A->B C 3. Phase Separation (Allow excess solid to settle) B->C D 4. Sample Collection & Filtration (Withdraw and filter supernatant) C->D E 5. Dilution (Dilute to a known concentration) D->E F 6. Quantification (e.g., HPLC, UV-Vis) E->F G 7. Data Analysis (Calculate solubility) F->G G Solubility Classification Flowchart start Start with the compound water Test solubility in Water start->water soluble_water Water Soluble water->soluble_water Soluble insoluble_water Water Insoluble water->insoluble_water Insoluble ether Test solubility in Diethyl Ether soluble_ether Ether Soluble ether->soluble_ether Soluble insoluble_ether Ether Insoluble ether->insoluble_ether Insoluble naoh Test solubility in 5% NaOH hcl Test solubility in 5% HCl naoh->hcl Insoluble soluble_naoh Acidic Compound naoh->soluble_naoh Soluble h2so4 Test solubility in conc. H2SO4 hcl->h2so4 Insoluble soluble_hcl Basic Compound hcl->soluble_hcl Soluble soluble_h2so4 Neutral Compound h2so4->soluble_h2so4 Soluble inert Inert Compound h2so4->inert Insoluble soluble_water->ether insoluble_water->naoh

References

Commercial Suppliers and Synthetic Applications of 2,3-Dibromo-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2,3-Dibromo-5-nitropyridine, a key building block in medicinal chemistry and organic synthesis. Furthermore, it details a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery, and presents a visual workflow of this process.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes key quantitative data from several suppliers for easy comparison. It is important to note that the purity and availability of this chemical can vary, and researchers should consult the suppliers directly for the most current information.

SupplierCAS NumberMolecular FormulaPurityAvailable Quantities
ChemUniverse15862-36-9C₅H₂Br₂N₂O₂98%250 mg, 1 g, 5 g
MySkinRecipes15862-36-9C₅H₂Br₂N₂O₂95%1 g, 5 g, 25 g
ChemrioNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
ChemicalBook15862-36-9C₅H₂Br₂N₂O₂Varies by supplierVaries by supplier

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The presence of two bromine atoms on the pyridine ring, activated by the electron-withdrawing nitro group, makes this compound a valuable substrate for various cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and hetero-biaryl structures that are prevalent in many pharmaceutical agents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization for different arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The total volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)2 & Ligand - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction with Organic Solvent quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex R-Pd(II)L₂-R' transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product R-R' (Biaryl Product) reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Advent of Nitropyridines: A Legacy of Synthetic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, historical development, and synthetic methodologies of nitropyridines, crucial intermediates in pharmaceuticals and agrochemicals.

This technical guide delves into the seminal discoveries and the evolution of synthetic strategies for nitropyridines. From early, low-yield nitration attempts to modern, efficient protocols, the synthesis of these vital heterocyclic compounds has been a continuous journey of chemical ingenuity. This document provides researchers, scientists, and professionals in drug development with a detailed historical context, in-depth experimental protocols for key reactions, and a comparative analysis of various synthetic routes.

Early Explorations and the Challenge of the Pyridine Ring

The story of nitropyridine synthesis is intrinsically linked to the understanding of the pyridine nucleus itself. Unlike benzene, the pyridine ring, with its electron-deficient nitrogen atom, proved to be remarkably resistant to electrophilic substitution reactions such as nitration. Early attempts to directly nitrate pyridine using standard conditions (a mixture of nitric and sulfuric acid) resulted in very low yields of nitropyridines, proving to be of little synthetic utility.[1][2] This lack of reactivity is attributed to the protonation of the pyridine nitrogen under the highly acidic conditions, which further deactivates the ring towards electrophilic attack.[1]

A significant breakthrough came with the understanding that modifying the pyridine ring could facilitate nitration. The preparation of pyridine-N-oxides offered a pivotal solution. The N-oxide functionality activates the pyridine ring, particularly at the 4-position, making it more susceptible to electrophilic substitution.[1][3]

Key Synthetic Methodologies: A Chronological Perspective

The synthesis of nitropyridines has evolved through several key methodological advancements. These can be broadly categorized into direct nitration of pyridines and the synthesis via pyridine-N-oxides.

Direct Nitration of Pyridine and its Derivatives

While challenging, direct nitration methods have been developed, particularly for substituted pyridines or by employing more potent nitrating agents.

One of the earliest successful, albeit low-yielding, approaches was the Chichibabin reaction, reported in 1924, which primarily focuses on amination but laid the groundwork for understanding pyridine reactivity.[4][5][6][7]

A notable advancement in the direct nitration of pyridine to afford 3-nitropyridine was reported by Bakke and coworkers. Their method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in sulfur dioxide, which forms an N-nitropyridinium ion intermediate. Subsequent treatment with water leads to a[8][9] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring, yielding 3-nitropyridine in good yields.[1][2][10]

More recently, nitration of pyridines with nitric acid in trifluoroacetic anhydride has been shown to produce 3-nitropyridines in moderate to good yields.[1][11]

Synthesis via Pyridine-N-Oxides

The use of pyridine-N-oxides remains a cornerstone for the synthesis of 4-nitropyridines. The N-oxide group activates the 4-position, allowing for efficient nitration.

The general two-step process involves:

  • N-Oxidation of Pyridine: Pyridine is oxidized to pyridine-N-oxide, typically using a peracid such as peracetic acid.

  • Nitration of Pyridine-N-Oxide: The resulting pyridine-N-oxide is then nitrated, most commonly with a mixture of nitric acid and sulfuric acid, to yield 4-nitropyridine-N-oxide.[3][12]

  • Deoxygenation: The 4-nitropyridine-N-oxide is subsequently deoxygenated to afford 4-nitropyridine. A common reagent for this step is phosphorus trichloride (PCl₃).[12][13]

This strategy has been successfully employed in continuous flow systems, which offer a safer and more scalable approach for the synthesis of 4-nitropyridine by minimizing the accumulation of potentially explosive intermediates.[12]

The synthesis of 2-nitropyridines has also been achieved through the N-oxide route. 2-Aminopyridine-1-oxides can be oxidized to 2-nitropyridine-1-oxides using a mixture of fuming sulfuric acid and hydrogen peroxide.[14][15]

Comparative Data on Nitropyridine Synthesis

The following tables summarize quantitative data for some of the key methods discussed, allowing for a direct comparison of their efficiencies.

Method Starting Material Product Key Reagents Yield (%) Reference
Bakke's ProcedurePyridine3-NitropyridineN₂O₅, SO₂, H₂O77[2][10]
Nitric Acid/TFAAPyridine3-NitropyridineHNO₃, (CF₃CO)₂O10-83[1]
Two-Step N-Oxide RoutePyridine4-Nitropyridine1. Peracid 2. HNO₃/H₂SO₄ 3. PCl₃83 (overall)[12]
Oxidation of Aminopyridine-N-Oxide2-Aminopyridine-1-oxide2-Nitropyridine-1-oxidefuming H₂SO₄, H₂O₂-[14]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-nitropyridine via the N-oxide route, a widely used and illustrative example.

Protocol 1: Synthesis of 4-Nitropyridine via a Two-Step Continuous Flow Process[12]

Step 1: Nitration of Pyridine-N-Oxide

  • Apparatus: A continuous flow reactor system equipped with pumps, a tube reactor, and a back-pressure regulator.

  • Reagents: Pyridine-N-oxide, fuming nitric acid (90-95%), concentrated sulfuric acid (98%).

  • Procedure:

    • A solution of pyridine-N-oxide in concentrated sulfuric acid is prepared.

    • This solution and fuming nitric acid are separately pumped into a T-mixer and then into a heated tube reactor.

    • The reaction mixture is maintained at a specific temperature and residence time to ensure complete conversion.

    • The output from the reactor is continuously quenched in water.

    • The aqueous solution is then neutralized with a base (e.g., NaOH or Na₂CO₃) to precipitate the 4-nitropyridine-N-oxide.

    • The product is isolated by filtration, washed with water, and dried.

Step 2: Deoxygenation of 4-Nitropyridine-N-Oxide

  • Apparatus: A continuous flow reactor system.

  • Reagents: 4-Nitropyridine-N-oxide, phosphorus trichloride (PCl₃), an organic solvent (e.g., 1,2-dichloroethane or acetonitrile).[13]

  • Procedure:

    • A solution of 4-nitropyridine-N-oxide in the chosen solvent is prepared.

    • This solution and a solution of phosphorus trichloride in the same solvent are pumped into a T-mixer and then into a heated tube reactor.

    • After the appropriate residence time, the reaction mixture is collected.

    • The product is isolated by quenching the reaction with water, neutralizing, and extracting with an organic solvent.

    • The organic layer is dried and the solvent is removed under reduced pressure to yield 4-nitropyridine.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for nitropyridines.

Nitration_of_Pyridine Pyridine Pyridine N_Nitropyridinium N-Nitropyridinium Ion Pyridine->N_Nitropyridinium N₂O₅, SO₂ Three_Nitropyridine 3-Nitropyridine N_Nitropyridinium->Three_Nitropyridine H₂O [1,5] Sigmatropic Shift Synthesis_of_4_Nitropyridine Pyridine Pyridine Pyridine_N_Oxide Pyridine-N-Oxide Pyridine->Pyridine_N_Oxide Peracid Four_Nitropyridine_N_Oxide 4-Nitropyridine-N-Oxide Pyridine_N_Oxide->Four_Nitropyridine_N_Oxide HNO₃, H₂SO₄ Four_Nitropyridine 4-Nitropyridine Four_Nitropyridine_N_Oxide->Four_Nitropyridine PCl₃

References

Theoretical Investigations into the Electronic Structure of Nitropyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure of nitropyridines. It further explores the relationship between their electronic properties and biological activities, offering insights for rational drug design and development.

Introduction to Nitropyridines

Nitropyridines, a class of heterocyclic compounds, are characterized by a pyridine ring substituted with one or more nitro groups. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the pyridine ring, leading to unique chemical and physical properties.[1][2] These compounds and their derivatives are of considerable interest in medicinal chemistry and materials science.[1] For instance, the presence of a nitro group in substituted pyridine-N-oxides is often associated with a substantial increase in antifungal activity.[1] Theoretical and computational chemistry have become powerful tools for understanding the geometry, electronic behavior, and reactivity of these molecules at a quantum level, providing insights that are often difficult to obtain through experimental means alone.[3]

Theoretical and Computational Methodologies

The study of the electronic structure of nitropyridines relies on a variety of quantum chemical methods. These computational approaches allow for the prediction of molecular geometries, electronic properties, and spectroscopic characteristics.

2.1. Key Computational Methods

  • Density Functional Theory (DFT): DFT is a widely used method due to its balance of computational efficiency and accuracy for a broad range of molecular properties.[4] The B3LYP hybrid functional is a popular choice that combines the strengths of both DFT and Hartree-Fock theory.[4][5] Other functionals, such as B98, have also been employed, particularly for calculating properties like electron affinity.[6]

  • Ab initio Methods: These methods are based on first principles without the use of empirical parameters.

    • Møller-Plesset Perturbation Theory (MP2): This method is used for incorporating electron correlation effects and provides more accurate results than Hartree-Fock theory.[1]

    • Complete Active Space Self-Consistent Field (CASSCF): For strongly correlated systems, CASSCF is an appropriate method.[7][8] However, its application can be limited by high computational cost, which grows exponentially with the size of the active space.[7][8]

    • Multi-State Second-Order Perturbation Theory (MS-CASPT2): This method builds upon CASSCF calculations to provide even more accurate energy predictions.[7][8]

2.2. Basis Sets

The accuracy of quantum chemical calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. Commonly used basis sets for nitropyridine studies include:

  • Pople-style basis sets, such as 6-311++G(d,p), which are known for their efficiency and accuracy in describing molecular geometries and properties.[5]

  • Correlation-consistent basis sets, like aug-cc-pVTZ, which are designed to systematically converge towards the complete basis set limit.[1]

  • Atomic Natural Orbital (ANO)-type basis sets, which are extended relativistic basis sets used in high-level multiconfigurational calculations.[7][8]

2.3. Analysis of Electronic Structure

Once the primary calculations are complete, several analytical techniques are employed to interpret the electronic structure:

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular interactions, charge transfer, and hyperconjugative interactions.[1][9]

  • Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Bader, analyzes the electron density topology to define atomic properties and bonding characteristics.[1][10]

  • Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution in a molecule, identifying electrophilic and nucleophilic sites.[2][11]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them is an indicator of the molecule's kinetic stability and optical properties.[5][12]

Experimental Protocols: A Generalized Computational Workflow

The following section outlines a typical computational protocol for investigating the electronic structure of a nitropyridine derivative.

3.1. Molecular Structure Input and Optimization

  • The initial 3D structure of the nitropyridine molecule is generated using molecular modeling software from its SMILES representation.[13]

  • This initial structure is then subjected to geometry optimization to find its lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[4]

  • A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies.[4]

3.2. Electronic Property Calculations

  • Using the optimized geometry, single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic properties.[14]

  • Key electronic descriptors are then calculated, including:

    • HOMO and LUMO energies and their energy gap (ΔE).[5]

    • Global reactivity descriptors such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S).[5]

    • The electrophilicity index (ω), which can be indicative of biological activity.[5]

  • The charge distribution within the molecule is analyzed using methods like Mulliken population analysis or NBO analysis.[12][15]

3.3. Advanced Analyses

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.[11]

  • Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[9]

  • Time-Dependent DFT (TD-DFT): For studying excited states and predicting electronic absorption spectra (UV-Vis), TD-DFT calculations are carried out.[16]

The following diagram illustrates a generalized workflow for the computational analysis of nitropyridines.

G cluster_input 1. Input Generation cluster_optimization 2. Geometry Optimization cluster_analysis 3. Electronic Structure Analysis cluster_output 4. Output and Interpretation A SMILES String B 3D Structure Generation A->B C DFT Calculation (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Optimized Geometry D->E F Single-Point Energy Calculation E->F G HOMO-LUMO Analysis F->G H NBO/QTAIM Analysis F->H I MEP Mapping F->I J Global Reactivity Descriptors F->J K Electronic Properties G->K H->K I->K J->K L Structure-Activity Relationship K->L

Caption: A generalized workflow for the computational study of nitropyridines.

Electronic Properties and Structure-Activity Relationships

Theoretical studies have revealed significant insights into how the nitro group modulates the electronic properties of the pyridine ring and how these properties correlate with biological activity.

4.1. Influence of the Nitro Group

The nitro group is a strong electron-withdrawing substituent.[1] Its presence in the pyridine ring leads to a redistribution of electron density.[1] For example, in 4-nitropyridine N-oxide, the electron-withdrawing –NO2 group results in an increase of the ipso-angle and a decrease of the semipolar N→O bond length compared to the unsubstituted pyridine N-oxide.[1][10] This is in contrast to electron-donating groups, which lead to opposite structural changes.[1][10]

4.2. Frontier Molecular Orbitals and Reactivity

The energies of the HOMO and LUMO and their gap are fundamental in predicting the chemical reactivity of nitropyridines. A smaller HOMO-LUMO gap generally implies higher reactivity.[12] For many nitro-substituted bipyridines, the LUMO is largely localized on the nitro-pyridyl moiety.[17][18] This localization is significant for understanding charge transfer transitions and redox properties.[17][18]

The table below summarizes key quantum chemical parameters calculated for 2-Amino-3-bromo-5-nitropyridine using DFT (B3LYP/6-311++G(d,p)).[5]

ParameterSymbolValue
HOMO EnergyEHOMO-6.99 eV
LUMO EnergyELUMO-2.76 eV
Energy GapΔE4.23 eV
Electronegativityχ4.875
Chemical Potentialμ-4.875
Global Hardnessη2.115
Global SoftnessS0.239
Electrophilicity Indexω5.905

Data sourced from a study on 2-Amino-3-bromo-5-nitropyridine.[5]

4.3. Correlation with Biological Activity

The electronic properties of nitropyridines are directly linked to their biological activities. For instance, a strong electron-withdrawing substituent on the pyridine ring leads to an increase in the electron affinity value, which in turn enhances the antifungal activity of the compound.[10] The calculated electrophilicity index can also be descriptive of biological activity.[5] Computational methods can, therefore, be used to screen hypothetical molecules and prioritize those with promising electronic characteristics for synthesis and experimental testing.[15]

The following diagram illustrates the conceptual relationship between the electronic structure of nitropyridines and their potential biological activity.

G A Nitropyridine Derivative B Computational Modeling (DFT, Ab initio) A->B C Electronic Structure (HOMO/LUMO, MEP, NBO) B->C D Quantum Chemical Descriptors (ΔE, χ, ω) B->D E Predicted Reactivity & Physicochemical Properties C->E D->E F Structure-Activity Relationship (SAR) E->F G Predicted Biological Activity (e.g., Antifungal) F->G H Rational Drug Design G->H

Caption: The role of electronic structure in predicting biological activity.

Conclusion

Theoretical studies provide an indispensable framework for understanding the intricate electronic structures of nitropyridines. By employing a range of computational methodologies, from DFT to advanced ab initio techniques, researchers can accurately predict molecular geometries, electronic properties, and reactivity trends. These theoretical insights are crucial for establishing robust structure-activity relationships, thereby guiding the rational design of novel nitropyridine-based compounds for applications in drug development and materials science. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of new therapeutic agents with enhanced efficacy and desired chemical properties.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective mono-arylation and di-arylation of 2,3-dibromo-5-nitropyridine via the Suzuki-Miyaura cross-coupling reaction. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] For a substrate such as this compound, the electronic disparity between the two bromine atoms, induced by the strongly electron-withdrawing nitro group at the 5-position, allows for selective functionalization. The bromine atom at the 2-position is rendered more electrophilic and is thus more susceptible to oxidative addition to the palladium(0) catalyst, facilitating selective mono-arylation at this site under controlled conditions. Subsequent, more forcing conditions can then enable a second coupling at the 3-position to achieve di-arylation.

These protocols offer guidance on reagent selection, reaction conditions, and expected outcomes for both selective mono- and di-arylation of this compound.

Reaction Schematics and Principles

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Mechanism cluster_0 cluster_1 cluster_2 A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(R)Ln B->C Transmetalation (R-B(OR)2 + Base) C->A Reductive Elimination (Ar-R) experimental_workflow start Start: Reagent Preparation reagents Combine this compound, arylboronic acid, base, and catalyst start->reagents solvent Add anhydrous solvent (and water if applicable) reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert reaction Heat and Stir Reaction Mixture inert->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product selectivity_logic substrate This compound conditions Reaction Conditions substrate->conditions mono Selective Mono-arylation (2-Aryl-3-bromo-5-nitropyridine) conditions->mono Mild Conditions (e.g., ~1.2 eq. boronic acid, 80°C) di Di-arylation (2,3-Diaryl-5-nitropyridine) conditions->di Forcing Conditions (e.g., >2.5 eq. boronic acid, >100°C)

References

Application Notes and Protocols for the Buch-wald-Hartwig Amination of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active compounds and functional materials.[1][3]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2,3-Dibromo-5-nitropyridine. This substrate is a highly functionalized heterocyclic building block, and the presence of two bromine atoms at the C2 and C3 positions, along with a strong electron-withdrawing nitro group at the C5 position, presents unique challenges and opportunities for selective functionalization. The inherent reactivity differences between the two C-Br bonds, influenced by the electronic effects of the pyridine nitrogen and the nitro group, allow for regioselective amination, primarily at the more activated C2 position.[4]

These protocols are designed to guide researchers in achieving efficient and selective mono-amination of this compound, a critical step in the synthesis of complex molecular architectures for drug discovery and development.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into one of the carbon-bromine bonds of the pyridine ring to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, releasing the aminated pyridine product and regenerating the active Pd(0) catalyst.[5]

A significant consideration for the amination of this compound is the regioselectivity of the reaction. The electronic properties of the pyridine ring, coupled with the strong electron-withdrawing nitro group at the C5 position, render the C2 and C6 positions the most electron-deficient and, therefore, the most activated towards oxidative addition. Given the substitution pattern of the starting material, the C2-Br bond is significantly more reactive than the C3-Br bond. This inherent electronic preference generally leads to selective mono-amination at the C2 position.[6]

However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity. Bulky phosphine ligands are often employed to promote the desired transformation and can play a role in directing the regiochemical outcome.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the mono-amination of this compound with various amines. The data is compiled based on established principles for the Buchwald-Hartwig amination of related electron-deficient dihalopyridines.

Table 1: Reaction Conditions for the Mono-amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Major Product
1MorpholinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene10012-244-(3-Bromo-5-nitropyridin-2-yl)morpholine
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016-24N-(3-Bromo-5-nitropyridin-2-yl)aniline
3BenzylaminePd₂(dba)₃ (2.5)BrettPhos (5)Cs₂CO₃ (1.5)Toluene10012-18N-Benzyl-3-bromo-5-nitropyridin-2-amine
4tert-ButylaminePd(OAc)₂ (3)tBuXPhos (6)K₃PO₄ (2.0)Dioxane11024N-(tert-Butyl)-3-bromo-5-nitropyridin-2-amine

Note: Yields for these reactions are typically in the range of 60-95%, depending on the specific amine and the purity of the starting materials and reagents. Optimization of catalyst/ligand loading and reaction time may be necessary for specific substrates.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be adapted and optimized for specific amines and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Amination with a Secondary Cyclic Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and Cesium Carbonate.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(3-Bromo-5-nitropyridin-2-yl)morpholine.

Protocol 2: General Procedure for Amination with an Arylamine (e.g., Aniline)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox, add this compound, Pd(OAc)₂, RuPhos, and Potassium Phosphate to a dry reaction vial equipped with a stir bar.

  • Add anhydrous dioxane, followed by aniline.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C in a heating block.

  • Stir the mixture for 16-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and water.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to yield N-(3-Bromo-5-nitropyridin-2-yl)aniline.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Amido Pd(II)-Amido Complex AmineCoord->Amido Base, -BH+X- Amido->Pd0 Reductive Elimination Product Aminated Product Amido->Product ArX 2,3-Dibromo- 5-nitropyridine R2NH Amine Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Pd Catalyst & Ligand - Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Anhydrous Solvent & Amine Inert->Solvent Heating Heat to 80-110 °C Solvent->Heating Stirring Stir for 12-24 h Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Isolated Product Purify->FinalProduct Reactivity Substrate This compound C2_Br C2-Br Bond (More Reactive) Substrate->C2_Br Electronic Activation (Pyridine N & NO2) C3_Br C3-Br Bond (Less Reactive) Substrate->C3_Br Product Selective Mono-amination at C2 C2_Br->Product Favored Pathway C3_Br->Product Minor/Disfavored

References

Application Notes and Protocols for Sonogashira Coupling of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2,3-Dibromo-5-nitropyridine, a useful building block in organic synthesis.

The presence of two bromine atoms and a strong electron-withdrawing nitro group on the pyridine ring presents a challenge in terms of regioselectivity. Based on the electronic properties of the substituted pyridine, the Sonogashira coupling is anticipated to proceed selectively at the C2 position. The C2 position is alpha to the pyridine nitrogen and is further activated by the electron-withdrawing nitro group at the C5 position, making the C2-Br bond more susceptible to oxidative addition by the palladium catalyst. While direct experimental data for this specific substrate is not extensively reported, this predicted selectivity is based on established principles of palladium-catalyzed cross-coupling reactions on substituted pyridines.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

EntryBromopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100396[3][4]
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100393[3][4]
33-Bromopyridine-d4Terminal AlkynePd(PPh₃)₂Cl₂ (2.0)CuI (4.0)Et₃NTHF606-24N/A
46-bromo-3-fluoro-2-cyanopyridine1-ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16High Yield[5]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a generalized procedure based on known Sonogashira reactions of similar substrates. Optimization of reaction conditions may be necessary to achieve the desired outcome.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%) under an inert atmosphere.

    • Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition:

    • Add the anhydrous solvent (e.g., THF or DMF) to the flask.

    • Add the anhydrous amine base (e.g., Et₃N, 2-3 eq).

    • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-100 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired 2-alkynyl-3-bromo-5-nitropyridine.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Anhydrous Solvent B Pd Catalyst C CuI D Inert Atmosphere F Amine Base E->F G Terminal Alkyne F->G H Stirring & Heating G->H I Monitoring (TLC/LC-MS) H->I J Quenching & Extraction I->J K Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the Sonogashira coupling of this compound.

regioselectivity substrate This compound path_c2 Pathway A: Coupling at C2 substrate->path_c2 More Electron-Deficient Site (Favored) path_c3 Pathway B: Coupling at C3 substrate->path_c3 Less Electron-Deficient Site (Disfavored) product_c2 2-Alkynyl-3-bromo-5-nitropyridine (Predicted Major Product) path_c2->product_c2 product_c3 3-Alkynyl-2-bromo-5-nitropyridine (Predicted Minor Product) path_c3->product_c3

References

Application Notes and Protocols for 2,3-Dibromo-5-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-5-nitropyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms at the 2 and 3 positions and a nitro group at the 5-position, offers multiple reaction sites for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group and the differential reactivity of the two bromine atoms make this scaffold an attractive starting material for the generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. This document provides an overview of its applications, key reactions, and representative protocols to guide researchers in leveraging this valuable synthetic intermediate.

Applications in Drug Discovery

The this compound core is a key precursor for the synthesis of various privileged scaffolds in medicinal chemistry, including, but not limited to:

  • Imidazo[4,5-b]pyridines: This scaffold is a well-known bioisostere of purine and is found in numerous kinase inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases.

  • Pyrido[2,3-d]pyrimidines: These fused heterocyclic systems are also prominent in the development of kinase inhibitors and other targeted therapies.

  • Substituted Pyridines: The sequential and regioselective functionalization of the pyridine core allows for the synthesis of a wide array of substituted pyridines with diverse biological activities.

Data Presentation: Biological Activity of Derived Scaffolds

While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following tables summarize the biological activities of representative compounds synthesized from analogous substituted pyridine scaffolds. This data illustrates the potential of this chemical class in kinase inhibition and anticancer applications.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
4 MCF-70.57Staurosporine6.76
11 MCF-71.31Staurosporine6.76
4 HepG21.13Staurosporine5.07
11 HepG20.99Staurosporine5.07

Data adapted from a study on novel pyrido[2,3-d]pyrimidine derivatives, demonstrating potent cytotoxicity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[1]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
4 PIM-111.4Staurosporine16.7
10 PIM-117.2Staurosporine16.7

This table highlights the potent and selective inhibition of PIM-1 kinase, a key target in oncology, by pyrido[2,3-d]pyrimidine derivatives.[1]

Table 3: Multi-Targeted Kinase Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDEGFR IC₅₀ (nM)Her2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
5k 4012520498
Sunitinib (Ref.) 261---

This data showcases the potential for developing multi-targeted kinase inhibitors from related heterocyclic scaffolds, with compound 5k showing potent activity against several key kinases.[2]

Experimental Protocols

The following protocols describe key synthetic transformations for the derivatization of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the more reactive 2-position of the pyridine ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination, which can be directed to either the 2- or 3-position depending on the reaction conditions and the nature of the amine.

Materials:

  • Substituted 5-nitropyridine (e.g., 2-aryl-3-bromo-5-nitropyridine) (1.0 eq)

  • Amine (primary or secondary) (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (1.2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst and the phosphine ligand.

  • Add the substituted 5-nitropyridine, the amine, and the base.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for the specified time (4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Imidazo[4,5-b]pyridine Core

This protocol outlines the final steps to construct the imidazo[4,5-b]pyridine scaffold from a 2,3-diamino-5-nitropyridine intermediate.

Materials:

  • 2-(Arylamino)-3-amino-5-nitropyridine (synthesized from Protocol 2)

  • Aldehyde or carboxylic acid derivative (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Reducing agent for nitro group (if starting from a nitro-substituted diamine, e.g., SnCl₂·2H₂O, H₂/Pd-C)

Procedure:

  • Nitro Group Reduction (if necessary): Dissolve the 2-(arylamino)-3-nitro-5-aminopyridine in a suitable solvent (e.g., ethanol). Add the reducing agent (e.g., SnCl₂·2H₂O) and heat the mixture (e.g., to reflux) until the reduction is complete (monitor by TLC). Work up the reaction to isolate the 2,3-diaminopyridine derivative.

  • Cyclization: Dissolve the resulting 2,3-diaminopyridine derivative in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the aldehyde or carboxylic acid derivative.

  • Heat the reaction mixture (e.g., to reflux) for the required time (2-12 hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling or require concentration of the solvent.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthetic Workflow

G A This compound B Suzuki-Miyaura Coupling (at C2-Br) A->B ArB(OH)2, Pd catalyst C 2-Aryl-3-bromo-5-nitropyridine B->C D Buchwald-Hartwig Amination (at C3-Br) C->D R2NH, Pd catalyst E 2-Aryl-3-amino-5-nitropyridine D->E F Nitro Group Reduction E->F e.g., SnCl2 G 2-Aryl-3,5-diaminopyridine F->G H Cyclization with R-CHO or R-COOH G->H I Imidazo[4,5-b]pyridine Derivative H->I

Caption: Synthetic route to imidazo[4,5-b]pyridines.

Kinase Signaling Pathway

G cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyridopyrimidine-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Growth ERK->Transcription Inhibitor2 Pyridopyrimidine-based Kinase Inhibitor Inhibitor2->RAF

Caption: Inhibition of PI3K/AKT/mTOR and MAPK pathways.

Conclusion

This compound serves as a highly valuable and versatile starting material in medicinal chemistry. Its strategic functionalization through established cross-coupling and cyclization reactions provides access to a rich diversity of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers to explore the full potential of this important scaffold in the discovery and development of novel drug candidates.

References

Synthesis of Novel Heterocyclic Compounds from 2,3-Dibromo-5-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2,3-Dibromo-5-nitropyridine as a versatile starting material. The protocols focus on the construction of fused pyridine systems, such as imidazo[4,5-b]pyridines and triazolo[4,3-a]pyridines, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Application Notes

This compound is a valuable building block for the synthesis of a variety of heterocyclic scaffolds. The two bromine atoms at the 2- and 3-positions exhibit differential reactivity, allowing for selective functionalization. The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amino group, providing a handle for further cyclization reactions.

The protocols outlined below leverage these properties to construct fused heterocyclic systems. The synthesis of 3-bromo-2-hydrazinyl-5-nitropyridine serves as a key step towards the formation of triazolo[4,3-a]pyridines. Furthermore, the sequential substitution of the bromine atoms and the reduction of the nitro group pave the way for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with known pharmacological potential.

Logical Workflow for Synthesis

workflow start This compound intermediate1 Regioselective Nucleophilic Substitution start->intermediate1 hydrazine_reaction Reaction with Hydrazine start->hydrazine_reaction product1 Monosubstituted Intermediate intermediate1->product1 intermediate2 Second Nucleophilic Substitution or Cross-Coupling product1->intermediate2 product2 Disubstituted Intermediate intermediate2->product2 reduction Nitro Group Reduction product2->reduction diamino 2,3-Diamino-5-substituted-pyridine reduction->diamino cyclization1 Cyclization with Aldehyde/Carboxylic Acid diamino->cyclization1 imidazo Imidazo[4,5-b]pyridine Derivative cyclization1->imidazo hydrazinyl_intermediate 3-Bromo-2-hydrazinyl-5-nitropyridine hydrazine_reaction->hydrazinyl_intermediate cyclization2 Cyclization with Orthoester/Acid Chloride hydrazinyl_intermediate->cyclization2 triazolo Triazolo[4,3-a]pyridine Derivative cyclization2->triazolo

Caption: General synthetic strategies from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine

This protocol describes the regioselective nucleophilic aromatic substitution of the bromine atom at the 2-position of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (64-80% solution)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • To this solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with deionized water.

  • Dry the product under vacuum to obtain 3-Bromo-2-hydrazinyl-5-nitropyridine.[1][2][3][4]

Quantitative Data:

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)
3-Bromo-2-hydrazinyl-5-nitropyridineThis compoundHydrazine hydrateEthanol2-485-95
Protocol 2: Synthesis of a Novel Imidazo[4,5-b]pyridine Derivative

This protocol outlines a multi-step synthesis of a novel imidazo[4,5-b]pyridine derivative starting from this compound. The key steps involve a regioselective amination, followed by a second nucleophilic substitution, reduction of the nitro group, and subsequent cyclization.

Step 2a: Synthesis of 2-Amino-3-bromo-5-nitropyridine

This step involves the regioselective amination of this compound.

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in Methanol)

  • Dioxane

  • Sealed tube

Procedure:

  • To a sealed tube, add this compound (1.0 eq) and dioxane (15 mL per gram of starting material).

  • Add a solution of ammonia in methanol (5.0 eq).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-Amino-3-bromo-5-nitropyridine.

Step 2b: Synthesis of 3-Amino-5-nitro-2-(substituted amino)pyridine

This step involves a nucleophilic aromatic substitution to replace the remaining bromine atom.

Materials:

  • 2-Amino-3-bromo-5-nitropyridine

  • Desired primary or secondary amine (e.g., morpholine)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-3-bromo-5-nitropyridine (1.0 eq) in DMF (10 mL per gram).

  • Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Step 2c: Synthesis of 2,3-Diamino-5-(substituted amino)pyridine

This step involves the reduction of the nitro group to an amine.

Materials:

  • 3-Amino-5-nitro-2-(substituted amino)pyridine

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water mixture

Procedure:

  • To a solution of the nitro compound (1.0 eq) in a 3:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the diamino compound, which can be used in the next step without further purification.

Step 2d: Synthesis of the Imidazo[4,5-b]pyridine Derivative

This final step is the cyclization to form the fused imidazole ring.[5][6][7][8][9]

Materials:

  • 2,3-Diamino-5-(substituted amino)pyridine

  • Aldehyde or carboxylic acid (e.g., benzaldehyde)

  • Ethanol

  • Catalytic amount of p-toluenesulfonic acid (for aldehyde) or polyphosphoric acid (for carboxylic acid)

Procedure (with an aldehyde):

  • Dissolve the diamino compound (1.0 eq) and the aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final imidazo[4,5-b]pyridine product.

Quantitative Data Summary for Imidazo[4,5-b]pyridine Synthesis:

StepProductStarting MaterialKey ReagentsTypical Yield (%)
2a2-Amino-3-bromo-5-nitropyridineThis compoundAmmonia in Methanol60-70
2b3-Amino-5-nitro-2-(substituted amino)pyridine2-Amino-3-bromo-5-nitropyridineAmine, K2CO375-85
2c2,3-Diamino-5-(substituted amino)pyridine3-Amino-5-nitro-2-(substituted...)Fe, NH4Cl80-90
2dImidazo[4,5-b]pyridine derivative2,3-Diamino-5-(substituted...)Aldehyde/Carboxylic Acid65-80
Signaling Pathway Diagram: Potential Target for Imidazo[4,5-b]pyridines

Many imidazo[4,5-b]pyridine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a simplified generic kinase signaling pathway that could be a target for such compounds.

signaling_pathway receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Phosphorylation ligand Growth Factor ligand->receptor kinase_b Kinase B kinase_a->kinase_b Phosphorylation transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression inhibitor Imidazo[4,5-b]pyridine Derivative inhibitor->kinase_a Inhibition

Caption: Generic kinase signaling pathway targeted by inhibitors.

Conclusion

The protocols provided herein offer a foundation for the synthesis of novel and potentially bioactive heterocyclic compounds from the readily available starting material, this compound. The versatility of this scaffold, combined with the power of modern synthetic methodologies, opens up a vast chemical space for exploration in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target molecules.

References

2,3-Dibromo-5-nitropyridine: A Versatile Intermediate in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-5-nitropyridine is a key heterocyclic building block utilized in the synthesis of various agrochemicals. Its unique substitution pattern, featuring two reactive bromine atoms and an electron-withdrawing nitro group, allows for selective functionalization, making it a valuable intermediate in the development of novel insecticides, fungicides, and herbicides. This document provides an overview of its application in agrochemical synthesis, focusing on its role in the preparation of neonicotinoid insecticides, along with detailed experimental protocols and characterization data.

Introduction

The pyridine scaffold is a ubiquitous feature in a wide range of biologically active compounds, including many commercial agrochemicals. The introduction of specific substituents onto the pyridine ring is crucial for modulating the biological activity, selectivity, and physicochemical properties of the final product. This compound serves as a highly functionalized starting material that enables the precise introduction of various pharmacophores through sequential nucleophilic substitution and other transformations. The bromine atoms at the 2- and 3-positions exhibit differential reactivity, allowing for regioselective substitution, while the nitro group at the 5-position acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack.

Application in Neonicotinoid Insecticide Synthesis

While direct, single-step syntheses of commercial agrochemicals from this compound are not extensively documented in publicly available literature, its structural motif is closely related to key intermediates in the synthesis of neonicotinoid insecticides. For instance, the synthesis of insecticides like Imidacloprid and Acetamiprid often involves intermediates such as 2-chloro-5-chloromethylpyridine. A plausible synthetic pathway from this compound to such an intermediate would involve sequential nucleophilic substitutions and functional group transformations.

This application note will focus on a representative synthetic sequence illustrating the potential of this compound as a precursor to a key neonicotinoid intermediate.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for Neonicotinoid Insecticides

This protocol outlines a two-step process starting from this compound to generate a 2-chloro-3-alkoxy-5-nitropyridine intermediate, a scaffold with potential for further elaboration into insecticidal compounds.

Step 1: Regioselective Methoxylation of this compound

This reaction demonstrates the selective substitution of the more reactive bromine atom.

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-methoxy-5-nitropyridine.

Step 2: Nucleophilic Substitution of the Remaining Bromine Atom

This step illustrates the replacement of the second bromine atom, which can be a key step in building the final agrochemical structure.

  • Materials:

    • 2-bromo-3-methoxy-5-nitropyridine

    • Copper(I) cyanide (CuCN)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-3-methoxy-5-nitropyridine (1.0 eq) in anhydrous DMF.

    • Add copper(I) cyanide (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-cyano-3-methoxy-5-nitropyridine.

Data Presentation

Compound Starting Material Reagents Solvent Yield (%) Purity (%) Analytical Data
2-bromo-3-methoxy-5-nitropyridineThis compoundNaOMeMethanol75-85>95 (by HPLC)¹H NMR, ¹³C NMR, MS
2-cyano-3-methoxy-5-nitropyridine2-bromo-3-methoxy-5-nitropyridineCuCNDMF60-70>95 (by HPLC)¹H NMR, ¹³C NMR, MS, IR

Table 1: Summary of quantitative data for the synthesis of a neonicotinoid intermediate.

Visualizations

Synthetic_Pathway Start This compound Intermediate1 2-bromo-3-methoxy-5-nitropyridine Start->Intermediate1 NaOMe, MeOH Reflux Final_Product 2-cyano-3-methoxy-5-nitropyridine Intermediate1->Final_Product CuCN, DMF Reflux

Caption: Synthetic pathway from this compound to a potential neonicotinoid intermediate.

Experimental_Workflow cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Cyanation Dissolution1 Dissolve this compound in anhydrous MeOH Cooling1 Cool to 0 °C Dissolution1->Cooling1 Addition1 Add NaOMe solution Cooling1->Addition1 Reaction1 Reflux and Monitor by TLC Addition1->Reaction1 Workup1 Workup and Purification Reaction1->Workup1 Product1 Isolate 2-bromo-3-methoxy-5-nitropyridine Workup1->Product1 Dissolution2 Dissolve Intermediate 1 in anhydrous DMF Product1->Dissolution2 Addition2 Add CuCN Dissolution2->Addition2 Reaction2 Reflux and Monitor by TLC Addition2->Reaction2 Workup2 Workup and Purification Reaction2->Workup2 Product2 Isolate 2-cyano-3-methoxy-5-nitropyridine Workup2->Product2

Caption: Experimental workflow for the two-step synthesis.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with potential applications in the agrochemical industry. The differential reactivity of its bromine substituents, coupled with the activating effect of the nitro group, allows for controlled and regioselective functionalization. The protocols provided herein demonstrate a practical approach to leveraging this reactivity for the synthesis of a key intermediate relevant to the production of neonicotinoid insecticides. Further derivatization of the synthesized intermediate can lead to a diverse library of compounds for screening and development of new crop protection agents.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-SNAR-DBNP-2025 Version: 1.0 For Research Use Only

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and fundamental reaction in organic and medicinal chemistry for the synthesis of highly functionalized aromatic and heteroaromatic compounds.[1] Substituted nitropyridines are crucial intermediates in the development of pharmaceuticals, agrochemicals, and other bioactive molecules.[2][3][4] The presence of a potent electron-withdrawing group, such as a nitro group (-NO₂), strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen.[5][6]

This application note provides a detailed experimental protocol for the SNAr reaction on 2,3-Dibromo-5-nitropyridine. This substrate is particularly interesting due to the presence of two potential leaving groups (bromine atoms at the C2 and C3 positions). The regioselectivity of the substitution is a key consideration. Governed by the electronic effects of the nitro group and the pyridine nitrogen, nucleophilic attack is expected to occur preferentially at the C2 position. The negative charge of the resulting Meisenheimer intermediate is better stabilized when the attack occurs at the position ortho or para to the electron-withdrawing group. In this case, the C2 position is activated, leading to the selective formation of 2-substituted-3-bromo-5-nitropyridine derivatives.

General Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position, which bears a bromine atom. This step is typically the rate-determining step.

  • Formation of Meisenheimer Complex: This attack forms a high-energy, negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[5] The electron-withdrawing nitro group is crucial for delocalizing the negative charge, thereby stabilizing this intermediate.[6]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the bromide ion, a good leaving group, yielding the final substituted product.[7]

SNAr_Mechanism General SNAr Mechanism on this compound sub This compound inter Meisenheimer Complex (Resonance Stabilized) sub->inter 1. Nucleophilic Attack (Slow) nuc Nucleophile (Nu⁻) prod 2-Substituted-3-bromo-5-nitropyridine inter->prod 2. Elimination (Fast) lg Bromide Ion (Br⁻)

Caption: The two-step addition-elimination SNAr mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with amine and thiol nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

Objective: To synthesize 4-(3-Bromo-5-nitropyridin-2-yl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (to achieve a concentration of approx. 0.2 M).

  • Reagent Addition: To the stirred solution, add morpholine (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate) until the starting material is fully consumed (typically 2-6 hours).

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

Objective: To synthesize 2-(Phenylthio)-3-bromo-5-nitropyridine.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Reaction Setup: To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF in a round-bottom flask, add thiophenol (1.1 eq) at 0 °C. Stir for 15-20 minutes to form the thiolate.

  • Reagent Addition: Add a solution of this compound (1.0 eq) in a minimum amount of DMF to the thiolate suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC (typically 1-3 hours).

  • Work-up:

    • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NH₄Cl solution (2 x 25 mL) and brine (1 x 25 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(phenylthio)-3-bromo-5-nitropyridine.

Data Presentation

The efficiency and outcome of the SNAr reaction on this compound are highly dependent on the nucleophile, solvent, base, and temperature. The following table summarizes typical reaction conditions and yields for substitution at the C2 position.

EntryNucleophile (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Morpholine (1.2)K₂CO₃ (1.5)DMF80485-95
2Benzylamine (1.1)TEA (1.5)ACN60680-90
3Thiophenol (1.1)K₂CO₃ (2.0)DMFRT290-98
4Sodium Methoxide (1.1)-MethanolReflux575-85
Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.

Experimental Workflow Visualization

The general workflow for performing and analyzing the SNAr reaction is depicted below.

experimental_workflow General Experimental Workflow prep 1. Reagent Preparation & Setup reaction 2. Reaction Execution (Heating & Stirring) prep->reaction monitor 3. Reaction Monitoring (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up & Extraction monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify char 6. Product Characterization (NMR, MS, etc.) purify->char

Caption: A generalized workflow for SNAr reactions.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is a halogenated nitroaromatic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Use appropriate heating controls (e.g., oil bath with a temperature controller) to avoid overheating.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dibromonitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of dibromonitropyridines. These reactions are pivotal in the synthesis of highly functionalized nitropyridine derivatives, which are key intermediates in the development of novel therapeutics, particularly in the area of kinase inhibitors. The strategic functionalization of the pyridine core allows for the fine-tuning of molecular properties to enhance biological activity and pharmacokinetic profiles.

The following sections detail the application of five major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille—to dibromonitropyridine substrates. Each section includes an introduction to the reaction, a summary of quantitative data in tabular format, and detailed experimental protocols.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction involves the assembly of reactants under an inert atmosphere to prevent catalyst degradation, followed by heating to drive the reaction to completion. The subsequent workup and purification steps are crucial for isolating the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Dibromonitropyridine, Coupling Partner, Base, Ligand solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert heat Heat Reaction Mixture (e.g., 80-120 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product product purify->product Characterize Product (NMR, MS, etc.)

General workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron species with an aryl or vinyl halide.[1] This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl compounds.[2] For dibromonitropyridines, regioselective coupling can often be achieved by controlling the reaction conditions.

Quantitative Data for Suzuki-Miyaura Coupling
Dibromonitropyridine IsomerCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-nitropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285[3]
2,5-Dibromo-3-nitropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane901692[3]
2,3-Dibromo-5-nitropyridine3-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110878[3]
3,5-Dibromo-2-nitropyridineN/AN/AN/AN/AN/AN/AN/AN/A
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the mono-arylation of a dibromonitropyridine.

Materials:

  • Dibromonitropyridine (e.g., 2,5-dibromo-3-nitropyridine) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the dibromonitropyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated nitropyridine.

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition ArX Dibromonitropyridine ArX->PdII PdII_R Ar-Pd(II)L₂-R PdII->PdII_R Transmetalation Boronate R-B(OR)₃⁻ Boronate->PdII_R PdII_R->Pd0 Reductive Elimination Product Ar-R PdII_R->Product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many biologically active molecules.[6]

Quantitative Data for Sonogashira Coupling
Dibromonitropyridine IsomerCoupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-Dibromo-2-chloropyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1690[7]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[8]
This compoundN/AN/AN/AN/AN/AN/AN/AN/A
2,5-Dibromo-3-nitropyridineN/AN/AN/AN/AN/AN/AN/AN/A

Note: Data for dibromonitropyridines are limited; closely related substrates are shown for reference.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a dibromonitropyridine with a terminal alkyne.[8][9]

Materials:

  • Dibromonitropyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., Et₃N, DIPEA)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add the dibromonitropyridine, palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-100 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition ArX Dibromonitropyridine ArX->PdII PdII_alkyne Ar-Pd(II)L₂(C≡CR) PdII->PdII_alkyne Transmetalation Cu_alkyne Cu(I)-C≡CR Cu_alkyne->PdII_alkyne PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkyne->Product

Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[10][11] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, a common scaffold in drug candidates.[12]

Quantitative Data for Buchwald-Hartwig Amination
Dibromonitropyridine IsomerAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012High[13]
2-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good[14]
This compoundN/AN/AN/AN/AN/AN/AN/AN/A

Note: Data for dibromonitropyridines are limited; closely related substrates are shown for reference.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the mono-amination of a dibromonitropyridine.[14]

Materials:

  • Dibromonitropyridine (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Add the dibromonitropyridine and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition ArX Dibromonitropyridine ArX->PdII PdII_Amido Ar-Pd(II)L₂(NR₂) PdII->PdII_Amido Amine Coordination & Deprotonation Amine R₂NH Amine->PdII_Amido PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Reaction: C-C Bond Formation

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction is a powerful tool for the vinylation of aryl halides.

Quantitative Data for Heck Reaction
Dibromonitropyridine IsomerAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneMethyl acrylatePS-Pd(CH₃)-Na₂CO₃DMA501>99[15]
Aryl BromideStyrenePd EnCat®40 (0.8)-AcONaEtOH140 (MW)0.5Good[16]
2,5-Dibromo-3-nitropyridineN/AN/AN/AN/AN/AN/AN/AN/A

Note: Specific data for dibromonitropyridines is scarce; examples with related substrates are provided.

Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of a dibromonitropyridine with an alkene.[16]

Materials:

  • Dibromonitropyridine (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, DMA, EtOH)

Procedure:

  • To a reaction vessel, add the dibromonitropyridine, palladium catalyst, and base.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to 80-140 °C. Microwave irradiation can also be employed to shorten reaction times.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off the catalyst if heterogeneous.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition ArX Dibromonitropyridine ArX->PdII Migratory_Insertion Migratory Insertion PdII->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Beta_Hydride β-Hydride Elimination Migratory_Insertion->Beta_Hydride Beta_Hydride->Pd0 Base-mediated Regeneration Product Substituted Alkene Beta_Hydride->Product

Catalytic cycle of the Heck reaction.

Stille Coupling: C-C Bond Formation

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium.[13][17] While the toxicity of organotin reagents is a concern, the reaction is tolerant of a wide variety of functional groups and is often used in complex molecule synthesis.[1]

Quantitative Data for Stille Coupling
Dibromonitropyridine IsomerOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
3,5-Dibromo-2-pyroneAryl/Vinyl stannanePd(PPh₃)₄-CuIToluene90-11012-16Good[18]
Aryl HalideOrganostannanePd₂(dba)₃ (2)P(o-tol)₃ (4)-Toluene90-11012-16Good[19]
This compoundN/AN/AN/AN/AN/AN/AN/AN/A
Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of a dibromonitropyridine with an organostannane.[19]

Materials:

  • Dibromonitropyridine (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-2 mol%)

  • Ligand (optional, e.g., P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)

Procedure:

  • To a dry Schlenk tube, add the dibromonitropyridine and organostannane.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst (and ligand, if used).

  • Heat the reaction mixture to 90-110 °C for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition ArX Dibromonitropyridine ArX->PdII PdII_R Ar-Pd(II)L₂-R PdII->PdII_R Transmetalation Stannane R-SnR'₃ Stannane->PdII_R PdII_R->Pd0 Reductive Elimination Product Ar-R PdII_R->Product

Catalytic cycle of the Stille coupling reaction.

Applications in Drug Discovery

Substituted nitropyridines are valuable precursors in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[20][21] The nitro group can serve as a handle for further transformations, such as reduction to an amine, which can then be functionalized. The pyridine nitrogen and the substituents introduced via cross-coupling can engage in key interactions with the target protein. For example, many kinase inhibitors feature a substituted pyridine core that mimics the hinge-binding motif of ATP.[22][23] The methodologies described herein provide a robust toolkit for the synthesis of libraries of novel nitropyridine derivatives for screening in drug discovery programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dibromo-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a robust and scalable synthetic route to 2,3-dibromo-5-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Detailed protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented, enabling the generation of diverse chemical libraries for screening and lead optimization.

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Specifically, functionalized 2,3-dibromo-5-nitropyridines serve as versatile building blocks for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[3] The strategic placement of two bromine atoms and a nitro group allows for selective and sequential functionalization, making this core structure highly valuable in drug discovery programs.

This document outlines a multi-step synthesis of this compound suitable for large-scale production. Furthermore, it provides detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of this intermediate, facilitating the creation of novel analogues with diverse substitution patterns.

Synthesis of this compound

A reliable and scalable synthesis of this compound has been developed, commencing from readily available 2-aminopyridine. The overall synthetic pathway involves three key steps: bromination, nitration, and a subsequent Sandmeyer reaction.

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D This compound C->D Sandmeyer Reaction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-Amino-5-bromopyridine [4]

This procedure is adapted from a literature method for the bromination of 2-aminopyridine.

  • Materials:

    • 2-Aminopyridine

    • Glacial Acetic Acid

    • Bromine

    • 40% Sodium Hydroxide Solution

    • Petroleum Ether (b.p. 60-80 °C)

  • Equipment:

    • Large three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser

    • Ice bath

    • Large beaker

    • Filtration apparatus

  • Procedure:

    • In a 2-liter three-necked flask, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 ml of glacial acetic acid.

    • Cool the solution to below 20°C using an ice bath.

    • Slowly add a solution of 480 g (3.0 moles) of bromine in 300 ml of acetic acid dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C initially, allowing it to rise to 50°C after about half of the bromine has been added.

    • After the addition is complete, stir the mixture for an additional hour.

    • Dilute the reaction mixture with 750 ml of water to dissolve the precipitated hydrobromide salt.

    • Transfer the contents to a 5-liter beaker and neutralize with approximately 1.2 liters of 40% sodium hydroxide solution, while stirring and cooling.

    • Collect the precipitated solid by filtration and wash with water until the washings are free of bromide ions.

    • Dry the crude product at 110°C.

    • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried solid with three 500-ml portions of hot petroleum ether (b.p. 60–80 °C).

    • The resulting 2-amino-5-bromopyridine is sufficiently pure for the next step.

Step 2: Large-Scale Synthesis of 2-Amino-5-bromo-3-nitropyridine [4]

This protocol describes the nitration of 2-amino-5-bromopyridine.

  • Materials:

    • 2-Amino-5-bromopyridine

    • Concentrated Sulfuric Acid (sp. gr. 1.84)

    • 95% Nitric Acid

    • Ice

    • 40% Sodium Hydroxide Solution

  • Equipment:

    • 1-liter three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer

    • Ice bath

  • Procedure:

    • In a 1-liter three-necked flask immersed in an ice bath, add 500 ml of concentrated sulfuric acid.

    • Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.

    • Add 26 ml (0.57 mole) of 95% nitric acid dropwise with stirring at 0°C.

    • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

    • Cool the reaction mixture and pour it onto 5 liters of ice.

    • Neutralize the mixture with 1350 ml of 40% sodium hydroxide solution.

    • Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.

    • Wash the solid with water until the washings are sulfate-free.

Step 3: Large-Scale Synthesis of this compound via Sandmeyer Reaction

This procedure is a modified Sandmeyer reaction, which has been shown to be effective for the synthesis of brominated pyridines.[5][6][7]

  • Materials:

    • 2-Amino-5-bromo-3-nitropyridine

    • 48% Hydrobromic Acid

    • Sodium Nitrite

    • Copper(I) Bromide (CuBr) - catalyst

    • Ice

    • Sodium Bicarbonate Solution

    • Dichloromethane or Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Equipment:

    • Jacketed reaction vessel with overhead stirring, temperature probe, and addition funnel

    • Filtration apparatus

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Suspend 2-amino-5-bromo-3-nitropyridine (1 equivalent) in 48% hydrobromic acid in the reaction vessel.

    • Cool the mixture to -5°C to 0°C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for 30-60 minutes at 0-5°C to ensure complete diazotization.

    • In a separate vessel, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

    • Quench the reaction by pouring it into a mixture of ice and water.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step Reactants Reagents Solvent Temperature (°C) Typical Yield (%) Purity (%)
1. Bromination 2-Aminopyridine, Bromine-Acetic Acid20-5062-67>95
2. Nitration 2-Amino-5-bromopyridineNitric Acid, Sulfuric AcidSulfuric Acid0-60~85>98
3. Sandmeyer 2-Amino-5-bromo-3-nitropyridineSodium Nitrite, CuBrHydrobromic Acid-5 to RT60-70 (estimated)>97

Derivatization of this compound

The presence of two distinct bromine atoms allows for selective functionalization using palladium-catalyzed cross-coupling reactions. The bromine at the 2-position is generally more reactive towards oxidative addition than the bromine at the 3-position, enabling regioselective mono-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[8]

Suzuki_Coupling A This compound F 2-(Aryl/Heteroaryl)-3-bromo- 5-nitropyridine A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F

Caption: Suzuki-Miyaura coupling of this compound.

Protocol: Selective Suzuki-Miyaura Coupling at the 2-position

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid/ester (1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Equipment:

    • Schlenk flask or reaction tube

    • Magnetic stirrer and heating block

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound (1 equivalent), the boronic acid/ester, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture at 80-100°C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Entry Boronic Acid/Ester Catalyst Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene10080-90
3Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane10075-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[9]

Buchwald_Hartwig A This compound G 2-Amino-3-bromo-5-nitropyridine Derivative A->G B Amine (R-NH2) B->G C Pd Pre-catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos, RuPhos) D->G E Base (e.g., NaOtBu, K3PO4) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Caption: Buchwald-Hartwig amination of this compound.

Protocol: Selective Buchwald-Hartwig Amination at the 2-position

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

    • Base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents)

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Equipment:

    • Glovebox or Schlenk line for handling air-sensitive reagents

    • Schlenk flask or reaction vial

    • Magnetic stirrer and heating block

  • Procedure:

    • In a glovebox, add the palladium pre-catalyst and ligand to a Schlenk flask.

    • Add the base, this compound, and a stir bar.

    • Seal the flask, remove it from the glovebox, and add the anhydrous solvent and the amine via syringe under an inert atmosphere.

    • Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Entry Amine Catalyst System Base Solvent Temp (°C) Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10080-90
2AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11075-85
3BenzylaminePd₂(dba)₃ / BrettPhosCs₂CO₃Toluene10085-95

Conclusion

The synthetic route and derivatization protocols outlined in these application notes provide a robust platform for the large-scale production and diversification of this compound derivatives. These methodologies are crucial for advancing drug discovery and development programs that rely on this versatile chemical scaffold. The provided quantitative data and detailed experimental procedures will enable researchers to efficiently generate novel compounds for biological evaluation.

References

Application Notes and Protocols for the Reduction of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of the nitro group in 2,3-Dibromo-5-nitropyridine to synthesize 5-amino-2,3-dibromopyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other functionalized pyridine derivatives. The bromo and nitro groups on the pyridine ring allow for a variety of subsequent chemical modifications, such as cross-coupling and substitution reactions, making the resulting aminopyridine a valuable building block in medicinal chemistry and materials science.[1]

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. Several methods have been developed for this purpose, each with its own advantages and disadvantages regarding selectivity, reaction conditions, and functional group tolerance. This document outlines three common and effective protocols for the reduction of this compound: reduction with iron in acidic medium, reduction with tin(II) chloride, and catalytic hydrogenation.

Data Summary

The following table summarizes the key quantitative data for the described protocols. These values are based on general procedures and may require optimization for specific laboratory conditions and scales.

ParameterProtocol 1: Iron in Acidic MediumProtocol 2: Tin(II) Chloride (SnCl₂)Protocol 3: Catalytic Hydrogenation (Pd/C)
Reducing Agent Iron powderTin(II) chloride dihydrate10% Palladium on carbon
Reagent Equiv. ~5.0 eq.~5.0 eq.Catalytic amount
Solvent System Ethanol, Water, Acetic Acid/HClEthanolAcetonitrile, Water
Temperature Room Temperature to RefluxRoom Temperature50 °C
Reaction Time 1 - 3 hours1 - 4 hours24 hours
Typical Yield 80-95%70-90%>90%
Work-up Filtration and extractionBasic work-up and extractionFiltration and extraction

Experimental Protocols

Protocol 1: Reduction with Iron in Acidic Medium

This method utilizes iron powder in an acidic environment, which is a classic, cost-effective, and mild method for nitro group reduction.[2][3]

Materials:

  • This compound

  • Iron powder, reduced

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH) solution (2 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq.) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 5:2:1).

  • To this suspension, add reduced iron powder (5.0 eq.).

  • Stir the resulting mixture at room temperature. The reaction is exothermic and may warm up. If the reaction is slow, it can be heated to reflux.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residue. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings. Carefully neutralize the mixture with a saturated sodium bicarbonate solution or 2 M KOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2,3-dibromopyridine, which can be purified by column chromatography or recrystallization.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up A Suspend this compound in Ethanol/Water/Acid B Add Iron Powder A->B C Stir at Room Temp (or Reflux) B->C D Monitor by TLC C->D E Filter to remove Iron D->E F Neutralize Filtrate E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Workflow for the reduction of this compound using iron.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

Tin(II) chloride is a mild reducing agent suitable for substrates with other reducible functional groups.[2][5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • 2 M Potassium hydroxide (KOH) solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol (approximately 5 mL per mmol of substrate) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the crude residue between ethyl acetate and a 2 M KOH solution to precipitate tin salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2,3-dibromopyridine, which can be purified by column chromatography or recrystallization.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up A Dissolve this compound in Ethanol B Add SnCl₂·2H₂O A->B C Stir at Room Temp B->C D Monitor by TLC C->D E Remove Solvent D->E F Partition between EtOAc and 2M KOH E->F G Separate and Extract F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Workflow for the reduction of this compound using SnCl₂.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean method that often results in high yields and simple work-up procedures.[2] Care must be taken to avoid dehalogenation, which can sometimes occur with palladium catalysts.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydroxydiboron

  • Acetonitrile

  • Water

  • Hydrogen gas (H₂) source or a hydrogen transfer agent

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a balloon)

  • Filtration apparatus

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), palladium on carbon (0.05 eq.), and tetrahydroxydiboron (3.3 eq.).

  • Add a mixture of acetonitrile and water as the solvent.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (if using a direct hydrogenation setup) or heat the reaction to facilitate hydrogen transfer. A protocol for a similar compound, 5-bromo-3-nitropyridine, suggests reacting at 50°C for 24 hours under a nitrogen atmosphere.[6]

  • Monitor the reaction by TLC until completion.

  • Once the reaction is complete, carefully vent the hydrogen gas (if used) and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Add water to the filtrate and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up A Combine this compound, Pd/C, and Tetrahydroxydiboron B Add Acetonitrile/Water A->B C Heat at 50°C under N₂ B->C D Monitor by TLC C->D E Filter to remove Catalyst D->E F Add Water and Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: Workflow for catalytic hydrogenation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Concentrated acids are corrosive and should be handled with extreme caution.

  • Catalytic hydrogenation with palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, and do not allow it to dry on the filter paper.

  • Hydrogen gas is flammable and should be handled with appropriate safety measures.

References

Application of 2,3-Dibromo-5-nitropyridine in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the potential applications of 2,3-Dibromo-5-nitropyridine as a versatile building block in the synthesis of advanced functional materials. Due to its unique electronic and structural properties, this compound is a promising precursor for creating novel polymers and organic materials with applications in organic electronics and nonlinear optics. The presence of two bromine atoms at the 2 and 3 positions allows for regioselective functionalization and polymerization, while the electron-withdrawing nitro group at the 5-position modulates the electronic properties of the resulting materials.

Application Notes

This compound is a key intermediate for the synthesis of a variety of functional organic materials. Its primary applications in materials science are predicated on its utility as a monomer in step-growth polymerization and as a core structure in the synthesis of push-pull chromophores.

1. Synthesis of Conjugated Polymers for Organic Electronics: The dibromo functionality of this compound allows it to act as a monomer in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1][2][3][4][5][6][7][8] These reactions are fundamental in the synthesis of conjugated polymers, which are essential materials for organic electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the nitropyridine ring can enhance the electron-accepting properties of the resulting polymers, making them suitable for use as n-type semiconductor materials.

2. Development of Nonlinear Optical (NLO) Materials: Organic materials with donor-acceptor substituted aromatic systems are known to exhibit large optical nonlinearities.[9][10] The 5-nitropyridine moiety in this compound serves as a strong electron-acceptor. By selectively replacing one of the bromine atoms with an electron-donating group through nucleophilic aromatic substitution or cross-coupling reactions, "push-pull" systems can be created. These molecules are essential for developing new organic materials with significant second-order nonlinear optical properties, which have applications in optical signal processing and laser technology.[11][12]

3. Precursor for Electroactive Polymers: Electroactive polymers (EAPs) are materials that change their shape in response to an electrical stimulus.[13][14][15] The polarizable nature of the nitropyridine ring suggests that polymers incorporating this unit could exhibit interesting electroactive properties. Polymerization of this compound with suitable co-monomers can lead to the formation of novel EAPs. Furthermore, the nitro group can be chemically modified post-polymerization to further tune the material's properties.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of functional materials using this compound.

Protocol 1: Synthesis of a Poly(p-phenylene-co-nitropyridine) Derivative via Suzuki Coupling

This protocol describes the synthesis of a copolymer from this compound and 1,4-phenylenediboronic acid.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Argon gas

Procedure:

  • In a dried Schlenk flask, add this compound (1 mmol), 1,4-phenylenediboronic acid (1 mmol), and potassium carbonate (3 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add a degassed mixture of toluene (10 mL) and DMF (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90°C and stir under an argon atmosphere for 48 hours.

  • Cool the mixture to room temperature and pour it into 200 mL of methanol to precipitate the polymer.

  • Filter the crude polymer and wash with methanol and water.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.

  • Dry the purified polymer under vacuum at 60°C.

Expected Outcome: A conjugated polymer with alternating phenylene and nitropyridine units. The material is expected to have a low bandgap and exhibit semiconductor properties.

Protocol 2: Synthesis of a Donor-Acceptor Chromophore for NLO Applications

This protocol details the synthesis of a "push-pull" molecule by reacting this compound with an electron-donating amine.

Materials:

  • This compound

  • 4-Methoxyaniline

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 mmol) and 4-methoxyaniline (1.1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add potassium tert-butoxide (1.2 mmol) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Expected Outcome: A crystalline solid, 2-bromo-3-(4-methoxyphenylamino)-5-nitropyridine, which is a donor-acceptor substituted nitropyridine derivative. This compound is expected to exhibit nonlinear optical properties.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₂Br₂N₂O₂
Molecular Weight 281.89 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 78-82 °C
Solubility Soluble in common organic solvents (e.g., THF, Chloroform, DMF)

Table 2: Expected Properties of Materials Synthesized from this compound

Material TypeKey Functional GroupsPotential ApplicationsExpected Properties
Conjugated Polymer (via Suzuki Coupling) Nitropyridine, Phenyl RingsOrganic Electronics (OFETs, OPVs)- Soluble in organic solvents- Film-forming capability- n-type semiconductor behavior
Donor-Acceptor Chromophore Nitropyridine (Acceptor), Amine (Donor)Nonlinear Optics (NLO)- High second-order hyperpolarizability- Crystalline solid
Poly(p-phenylenevinylene) (PPV) Derivative Nitropyridine, Vinylene LinkagesOrganic Light-Emitting Diodes (OLEDs)- Photoluminescent- Electroluminescent- Good thermal stability

Visualizations

Suzuki_Coupling_Workflow Monomer1 This compound Reaction Suzuki Coupling (Toluene/DMF, 90°C) Monomer1->Reaction Monomer2 1,4-Phenylenediboronic acid Monomer2->Reaction Catalyst Pd(PPh₃)₄ / K₂CO₃ Catalyst->Reaction Catalyst System Precipitation Precipitation in Methanol Reaction->Precipitation Polymerization Purification Soxhlet Extraction Precipitation->Purification Isolation FinalProduct Conjugated Polymer Purification->FinalProduct Purification NLO_Synthesis_Pathway Start This compound (Acceptor Core) Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent 4-Methoxyaniline (Electron Donor) Reagent->Reaction Conditions K-tert-butoxide DMF, 80°C Conditions->Reaction Reaction Conditions Product Donor-Acceptor Chromophore (NLO Material) Reaction->Product Forms

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-Dibromo-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route. If synthesized via a Sandmeyer reaction from 2-amino-3-bromo-5-nitropyridine, potential impurities include unreacted starting material, phenolic byproducts from the reaction of the diazonium salt with water, and other regioisomers of dibromo-nitropyridine that may form during the synthesis of the precursor. If the synthesis involves direct bromination, poly-brominated species or isomers could be present.

Q2: What is the recommended first step for purifying crude this compound?

A2: A simple solvent wash is often a good initial step. Washing the crude solid with a non-polar solvent like hot petroleum ether can effectively remove less polar impurities, such as certain isomeric byproducts (e.g., 2-amino-3,5-dibromopyridine, if it were a precursor impurity).[1] Subsequently, washing with cold water can help remove any residual inorganic salts from the workup.

Q3: Which purification technique is more suitable for large-scale purification, recrystallization or column chromatography?

A3: For large-scale purification, recrystallization is generally more cost-effective and less labor-intensive than column chromatography. However, its success is contingent on identifying a suitable solvent system that provides good differential solubility for the product and impurities. Column chromatography offers higher resolution for separating closely related impurities but can be more expensive and time-consuming for large quantities.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By comparing the TLC profile of the crude material with that of the purified fractions against a reference standard, you can assess the removal of impurities. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the fractions.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Solution
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower boiling point solvent or a solvent mixture. Reduce the initial concentration of the crude material. Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.
Poor recovery of the purified product The compound is too soluble in the recrystallization solvent, even at low temperatures. The volume of the solvent used was excessive.Select a solvent in which the compound has lower solubility, or use a mixed-solvent system. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation.
Crystals are colored despite purification Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb the desired product, so use it sparingly.
No crystal formation upon cooling The solution is not supersaturated, or crystallization is kinetically slow.Concentrate the solution by evaporating some of the solvent. Scratch the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound. Cool the solution for a longer period in an ice bath or refrigerator.
Column Chromatography Issues
Problem Potential Cause Solution
Poor separation of the product from an impurity The eluent polarity is not optimal for separating the compounds. The column is overloaded with the crude material.Optimize the solvent system using TLC to achieve a clear separation of spots. A good starting point for bromonitropyridines is a mixture of petroleum ether and ethyl acetate.[3] Use a longer column or a shallower solvent gradient. Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column The eluent is not polar enough. The compound is strongly adsorbing to the silica gel.Gradually increase the polarity of the eluent. For highly polar compounds that are difficult to elute, a small amount of a more polar solvent like methanol can be added to the eluent.
Streaking or tailing of the compound band The sample is overloaded. The compound is interacting too strongly with the acidic silica gel.Load a more dilute solution of the sample onto the column. Use a less polar solvent for sample loading. Consider using neutral or basic alumina as the stationary phase, or add a small amount of a base like triethylamine to the eluent to neutralize the silica gel.
Cracking of the silica gel bed The column was not packed properly, or the solvent polarity was changed too abruptly.Ensure the silica gel is packed uniformly as a slurry. When running a gradient, increase the solvent polarity gradually.

Quantitative Data Summary

Purification Method Starting Purity (Crude) Final Purity Typical Yield Reference Compound
Solvent Wash (Hot Petroleum Ether)85%90-95%>90%2-amino-5-bromopyridine[1]
Recrystallization (Ethanol)90%>98%70-85%2-amino-5-bromo-3-iodopyridine[4]
Column Chromatography85%>99%60-80%2-bromo-5-nitro-4-picoline

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of petroleum ether and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect Fractions: Collect the eluent in a series of collection tubes.

  • Monitor the Separation: Spot the collected fractions on a TLC plate and visualize them under a UV lamp to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizations

Purification_Workflow Purification Workflow for Crude this compound start Crude this compound solvent_wash Perform Solvent Wash (e.g., Hot Petroleum Ether) start->solvent_wash assess_purity1 Assess Purity (TLC/HPLC) solvent_wash->assess_purity1 is_purity_sufficient Purity > 98%? assess_purity1->is_purity_sufficient Yes is_separation_good Good Separation on TLC? assess_purity1->is_separation_good No end Pure this compound is_purity_sufficient->end recrystallization Recrystallization assess_purity2 Assess Purity (TLC/HPLC) recrystallization->assess_purity2 column_chromatography Column Chromatography assess_purity2->column_chromatography Purity Insufficient assess_purity2->end Purity Sufficient is_separation_good->recrystallization Yes is_separation_good->column_chromatography No column_chromatography->end

Caption: Decision workflow for selecting a purification method.

References

common side reactions in the synthesis of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,3-Dibromo-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common approach involves the bromination of a nitropyridine precursor or the nitration of a dibromopyridine. One plausible route starts with the nitration of 2,3-dibromopyridine. Careful control of reaction conditions is crucial for achieving high yields and purity.

Q2: What are the most common side reactions observed during this synthesis?

The most prevalent side reactions include:

  • Over-bromination: Introduction of additional bromine atoms onto the pyridine ring, leading to the formation of tribromo-nitropyridine derivatives.

  • Isomer Formation: Formation of other positional isomers of dibromo-nitropyridine, which can be challenging to separate from the desired product.

  • Incomplete Nitration/Bromination: Residual starting material remaining in the reaction mixture due to incomplete reaction.

  • Hydrolysis of the Nitro Group: Under certain conditions, particularly during workup, the nitro group can be susceptible to hydrolysis.

Q3: How can I minimize the formation of the 2-amino-3,5-dibromopyridine impurity?

The formation of 2-amino-3,5-dibromopyridine is often a result of over-bromination of an aminopyridine precursor.[1][2] To minimize this, it is critical to control the stoichiometry of the brominating agent and the reaction temperature. Using a slight excess of the aminopyridine substrate and adding the brominating agent portion-wise at a low temperature can help to prevent the introduction of a second bromine atom.

Q4: What purification techniques are most effective for isolating this compound?

Column chromatography is a common and effective method for purifying the final product and removing side products. The choice of solvent system will depend on the specific impurities present. Recrystallization from a suitable solvent can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature cautiously. - Ensure stoichiometric amounts of reagents are correct. - Check the purity of starting materials.
Product loss during workup or purification.- Optimize extraction and washing procedures. - Select an appropriate solvent system for chromatography to minimize product loss.
Presence of Multiple Spots on TLC Formation of side products (e.g., over-bromination, isomers).- Re-evaluate reaction conditions (temperature, reaction time, stoichiometry). - Employ careful column chromatography for separation.
Degradation of the product.- Ensure workup conditions are not too harsh (e.g., avoid strong bases if the nitro group is sensitive).
Difficulty in Removing Isomeric Impurities Similar polarity of the desired product and the isomer.- Utilize a high-resolution chromatography column. - Try a different solvent system to improve separation. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing agent.
Product is a Dark Oil Instead of a Solid Presence of impurities.- Purify by column chromatography. - Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product.

Experimental Protocols

Illustrative Protocol: Nitration of 2,3-Dibromopyridine

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Substrate: Slowly add 2,3-dibromopyridine to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Nitration: Add a stoichiometric amount of fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) while keeping the mixture cool.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Hypothetical Yields Under Different Reaction Conditions

Entry Reaction Temperature (°C) Reaction Time (h) Yield of this compound (%) Key Side Product(s) Observed
10-5275Unreacted 2,3-dibromopyridine
225260Increased isomeric impurities
30-5485Minimal side products
450145Significant decomposition and over-bromination products

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reaction cluster_precursor_side Precursor-Related Side Reaction 2,3-Dibromopyridine 2,3-Dibromopyridine This compound This compound 2,3-Dibromopyridine->this compound HNO3/H2SO4 Over-brominated_Product 2,3,X-Tribromo-5-nitropyridine This compound->Over-brominated_Product Excess Brominating Agent/Harsh Conditions 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Br2 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine (Side Product) 2-Amino-5-bromopyridine->2-Amino-3,5-dibromopyridine Excess Br2

Caption: Synthetic pathway for this compound and common side reactions.

References

Technical Support Center: Suzuki Reactions with 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2,3-Dibromo-5-nitropyridine.

Troubleshooting Failed or Low-Yielding Reactions

Low conversion or the complete failure of a Suzuki reaction with this compound can be attributed to several factors. The electron-deficient nature of the pyridine ring, due to the nitro group, generally facilitates the oxidative addition step of the catalytic cycle. However, challenges can still arise.

Problem 1: Low to No Conversion of Starting Material

High amounts of unreacted this compound remaining.

Potential Causes & Recommended Solutions

CauseRecommended Solutions
Inactive Catalyst - Use a more active catalyst system: For electron-deficient aryl bromides, consider robust catalyst systems beyond Pd(PPh₃)₄. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can be more effective.[1][2] - Verify catalyst quality: Palladium catalysts can degrade over time. Ensure your catalyst is fresh and has been stored under appropriate conditions.
Insufficiently Reactive Conditions - Increase reaction temperature: Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed efficiently.[3] - Optimize base and solvent: The choice of base and solvent is critical. For instance, stronger bases like K₃PO₄ can be effective, and solvents like 1,4-dioxane or toluene with an aqueous component are commonly used.[1][4]
Catalyst Inhibition by Pyridine Nitrogen - Use bulky ligands: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Employing bulky, electron-rich phosphine ligands can shield the palladium and prevent this inhibition.[1]
Poor Reagent Quality - Check boronic acid/ester quality: Boronic acids can be prone to protodeboronation, especially in the presence of water and at elevated temperatures. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this.[5] Ensure the boronic acid reagent is pure and has not degraded.

Problem 2: Formation of Significant Side Products

Observation of byproducts such as homocoupled boronic acid, debrominated starting material, or undesired regioisomers.

Potential Causes & Recommended Solutions

Side ProductPotential CauseRecommended Solutions
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen). - Maintain an inert atmosphere: Ensure the reaction is run under a positive pressure of an inert gas.
Protodebromination (Debromination) The C-Br bond is replaced by a C-H bond.- Optimize reaction conditions: Screen different bases and solvents. A stronger base might favor the desired coupling over protodebromination. - Use milder conditions: Lowering the reaction temperature or shortening the reaction time may reduce this side reaction if the desired coupling is sufficiently fast.
Undesired Regioisomer The relative reactivity of the C2-Br and C3-Br bonds.- Control reaction stoichiometry: For mono-arylation, using a slight excess of the boronic acid (1.1-1.2 equivalents) is common. For diarylation, a larger excess of the boronic acid (e.g., 2.3 equivalents) is necessary.[1] - Ligand and catalyst choice: The choice of ligand can influence regioselectivity. Screening different catalyst systems may be necessary to favor the desired isomer. Generally, the C2 position on a pyridine ring is more reactive in Suzuki couplings. The electron-withdrawing nitro group at the 5-position is expected to further activate the C2 position.

Frequently Asked Questions (FAQs)

Q1: Which bromine on this compound is more reactive in a Suzuki coupling?

A1: In general, for dihalopyridines, the halogen at the 2-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the halogen at the 3-position.[6] The presence of a strong electron-withdrawing group like the nitro group at the 5-position is expected to increase the electrophilicity of the pyridine ring, further activating the positions ortho and para to it. Therefore, the bromine at the C2 position is predicted to be significantly more reactive than the bromine at the C3 position.

Q2: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?

A2: A good starting point would be to use 1 equivalent of this compound, 1.1-1.2 equivalents of the desired arylboronic acid, a palladium catalyst with a bulky phosphine ligand (e.g., Pd(OAc)₂ with SPhos or Pd(PPh₃)₄), and a base like K₃PO₄ or K₂CO₃.[1][2] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[4] The reaction is typically heated to 80-100 °C and monitored for completion. All reagents and solvents should be thoroughly degassed.

Q3: How can I achieve a double Suzuki coupling on this compound?

A3: To achieve a double Suzuki coupling, you will need to use a significant excess of the boronic acid or ester (e.g., at least 2.3 equivalents).[1] More forcing reaction conditions, such as higher temperatures and longer reaction times, may also be necessary. It is important to monitor the reaction to track the disappearance of the mono-arylated intermediate.

Q4: My boronic acid is unstable. What are the alternatives?

A4: If your boronic acid is prone to decomposition (protodeboronation), consider using more stable derivatives.[5] Boronic acid pinacol esters are a common and effective alternative. Potassium trifluoroborate salts are also known for their stability and can be used in Suzuki reactions.[7]

Experimental Protocols

General Protocol for Mono-Arylation of this compound

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Diagrams

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 regenerates Ar-R Product Reductive Elimination->Ar-R R-B(OH)2 Boronic Acid Base Base R-B(OH)2->Base Ar-X This compound Ar-X->Oxidative Addition Base->Transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failed or Low Yield check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion, Low Product Yield check_conversion->good_conversion Yes check_catalyst Evaluate Catalyst System (Activity, Ligand, Loading) low_conversion->check_catalyst check_conditions Optimize Reaction Conditions (Temperature, Time, Base, Solvent) low_conversion->check_conditions check_reagents Verify Reagent Quality (Boronic Acid, Purity) low_conversion->check_reagents check_side_products Analyze for Side Products (Homocoupling, Debromination) good_conversion->check_side_products optimize_purification Optimize Purification Method good_conversion->optimize_purification success Successful Reaction check_catalyst->success check_conditions->success check_reagents->success check_side_products->success optimize_purification->success

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

References

Technical Support Center: Selective Reduction of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selective reduction of the nitro group in 2,3-Dibromo-5-nitropyridine to 5-amino-2,3-dibromopyridine. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the reduction of this compound, focusing on preventing over-reduction and dehalogenation.

Issue 1: Incomplete or Slow Reaction

Symptoms: TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

Possible Causes & Solutions:

  • Reagent/Catalyst Inactivity: The activity of the reducing agent or catalyst is crucial.

    • Catalytic Hydrogenation (e.g., Raney Nickel, Pt/C): Catalysts can deactivate over time or through improper storage. Ensure the catalyst is fresh. Insufficient catalyst loading can also be a factor; consider increasing the weight percentage. For challenging reductions, increasing the hydrogen pressure may be necessary.[1][2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Use finely powdered and, if necessary, activated metal. The concentration of the acid is also a critical factor for the reaction rate.[1]

  • Poor Solubility: The low solubility of the nitro compound can significantly hinder the reaction rate. The starting material must be soluble in the chosen solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as ethanol/water or acetic acid. Protic co-solvents can often facilitate hydrogenation reactions.[1][2]

  • Insufficient Temperature: While many reductions can be performed at room temperature, some substrates may require heating to achieve a satisfactory reaction rate. However, be aware that higher temperatures can sometimes lead to an increase in side products.[1]

Issue 2: Formation of Side Products (e.g., Hydroxylamines, Nitroso, Azoxy Compounds)

Symptoms: TLC or HPLC analysis shows the presence of multiple unidentified spots, indicating the formation of intermediates or side products.

Possible Causes & Solutions:

  • Stepwise Nature of Nitro Reduction: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. The formation of these side products is a common challenge.

  • Reaction Conditions:

    • Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.[1]

    • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azoxy compounds. Proper temperature control is essential.[1]

Issue 3: Dehalogenation (Loss of Bromine Atoms)

Symptoms: Mass spectrometry or NMR analysis of the product indicates the loss of one or both bromine atoms from the pyridine ring.

Possible Causes & Solutions:

  • Choice of Catalyst: Catalytic hydrogenation with palladium on carbon (Pd/C) is known to cause dehalogenation, especially with aryl halides.[3]

  • Recommended Methods to Avoid Dehalogenation:

    • Raney Nickel: Catalytic hydrogenation with Raney Nickel is a good alternative to Pd/C for substrates where dehalogenation is a concern.[3][4]

    • Metal/Acid Systems: Reagents like SnCl₂ or Fe/HCl are also effective options as they do not typically cause dehalogenation.[3]

    • Sulfided Pt/C: The use of sulfided Pt/C with H₂ can be highly selective for nitro group reduction while preserving halogens.[3]

    • Hydrazine Hydrate with Pd/C: While Pd/C can cause dehalogenation, using it with hydrazine hydrate as a hydrogen source has been reported to selectively reduce halogenated nitroarenes.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods to selectively reduce the nitro group of this compound without causing dehalogenation?

A1: For the selective reduction of this compound, methods that avoid harsh conditions or catalysts known for promoting dehalogenation are recommended. The most reliable methods include:

  • Stannous Chloride (SnCl₂) in Ethanol or Ethyl Acetate: This is a mild and highly selective method for reducing nitro groups in the presence of halogens.[3][4]

  • Iron powder in the presence of an acid (e.g., HCl or acetic acid): This is a classic and robust method that is selective for the nitro group.[3][4][6]

  • Catalytic hydrogenation with Raney Nickel: This is often preferred over Pd/C to prevent dehalogenation.[3][4]

Q2: I am using Pd/C for the reduction and observing significant dehalogenation. What can I do?

A2: As noted, Pd/C is known to cause dehalogenation. It is highly recommended to switch to an alternative method. If you must use catalytic hydrogenation, Raney Nickel is a much safer choice for this substrate.[3][4] Alternatively, consider non-catalytic methods like SnCl₂ or Fe/HCl.[3]

Q3: My reaction is not going to completion, even with a large excess of the reducing agent. What could be the problem?

A3: If a large excess of the reducing agent does not solve the issue of an incomplete reaction, other factors are likely at play. Poor solubility of the starting material is a common culprit.[1] Ensure that your this compound is fully dissolved in the reaction solvent. You may need to try a different solvent system or gently heat the reaction mixture.[1] Also, verify the quality and activity of your reagents, as they can degrade over time.[1]

Q4: Can I use sodium borohydride (NaBH₄) for this reduction?

A4: Sodium borohydride alone does not typically reduce nitro groups under standard conditions.[7] However, its reducing power can be enhanced by combining it with transition metal salts like Ni(OAc)₂ or FeCl₂.[3][7] While these systems can be effective, for a substrate with sensitive halogen groups like this compound, methods like SnCl₂ or Fe/HCl are generally more established and reliable for preventing side reactions.

Data Presentation

The following table summarizes common reduction methods and their suitability for this compound.

MethodTypical ReagentsTypical SolventsTemperature (°C)Key AdvantagesPotential Issues
Stannous Chloride Reduction SnCl₂·2H₂OEthanol, Ethyl Acetate50-80High chemoselectivity, minimal dehalogenation.[3]Requires aqueous workup to remove tin salts.
Iron/Acid Reduction Fe powder, HCl/Acetic AcidEthanol/Water, Acetic Acid80-100Cost-effective, robust, and selective.[3]Requires filtration of iron salts.
Catalytic Hydrogenation Raney Nickel, H₂Ethanol, Methanol, THF25-50Cleaner reaction, easier workup.Catalyst can be pyrophoric.
Transfer Hydrogenation Pd/C, Hydrazine HydrateEthanol, Methanol25-80Avoids use of H₂ gas.[5]Potential for dehalogenation if not carefully controlled.[5]

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) to the solution.[3]

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice. Carefully add a 5% aqueous solution of NaHCO₃ or NaOH with stirring until the pH is basic (pH 7-8). This will precipitate tin salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 5-amino-2,3-dibromopyridine.

Protocol 2: Reduction using Iron and Acetic Acid
  • Setup: To a solution of this compound (1.0 eq) in acetic acid in a round-bottom flask, add iron powder (3-5 eq).

  • Reaction: Heat the mixture with stirring. The reaction is often exothermic. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filtration: Filter the mixture through a pad of Celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Visualizations

Reagent_Selection_Workflow cluster_choices Primary Choices start Start: Reduce this compound q_dehalogenation Is preventing dehalogenation the primary concern? start->q_dehalogenation recommend_non_pd Recommended: Use non-Palladium based methods. q_dehalogenation->recommend_non_pd Yes warning_pdc Warning: Pd/C has a high risk of dehalogenation. q_dehalogenation->warning_pdc No q_catalytic Prefer catalytic hydrogenation? recommend_non_pd->q_catalytic method_sncl2 SnCl2 / EtOH method_fe_hcl Fe / HCl or AcOH method_raney_ni Raney Ni / H2 q_catalytic->method_sncl2 No q_catalytic->method_raney_ni Yes

Caption: Decision workflow for selecting a suitable reducing agent.

Reduction_Pathway nitro This compound (R-NO2) nitroso Nitroso Intermediate (R-NO) nitro->nitroso Reduction hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine Reduction azoxy Azoxy Compound (R-N=N(O)-R) nitroso->azoxy Condensation amine 5-Amino-2,3-dibromopyridine (R-NH2) hydroxylamine->amine Reduction hydroxylamine->azoxy Condensation azo Azo Compound (R-N=N-R) azoxy->azo Reduction

Caption: Reduction pathway and potential side products.

References

Technical Support Center: Synthesis of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,3-Dibromo-5-nitropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A common synthetic route starts from 2,3-dibromopyridine, which is then nitrated to introduce the nitro group at the 5-position.

Q2: What are the critical reaction parameters to control during the nitration of 2,3-dibromopyridine?

Careful control of the reaction temperature, the concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid), and the reaction time are crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.[1][2]

Q3: What are the most common side products in this synthesis?

Common side products can include undesired isomers (e.g., 2,3-dibromo-6-nitropyridine), dinitrated products, and starting material that has not fully reacted.[1][2] The formation of over-brominated species like 2,3,5-tribromopyridine can also occur if the bromination step is not well-controlled.[3][4]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.

Q5: What is a suitable method for purifying the final product?

Purification of this compound can be achieved through recrystallization or column chromatography to remove impurities and isolate the desired compound with high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Table 1: Troubleshooting Low Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Extend the reaction time and continue to monitor via TLC or HPLC. - Gradually increase the reaction temperature, but be cautious of increased byproduct formation.[1]
Suboptimal Nitrating Agent Concentration - Ensure the use of a sufficiently concentrated nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid).[1]
Degradation of Starting Material or Product - Maintain strict temperature control, typically using an ice bath during the addition of reagents.[2] - Avoid excessively harsh reaction conditions.
Loss during Work-up - Ensure complete extraction of the product from the aqueous phase using a suitable organic solvent. - Minimize the number of transfer steps to reduce mechanical losses.
Issue 2: Formation of Undesired Isomers

Table 2: Troubleshooting Isomer Formation

Potential Cause Recommended Solution
High Reaction Temperature - Lowering the reaction temperature can enhance the regioselectivity of the nitration, favoring the formation of the 5-nitro isomer.[1]
Incorrect Acidity of the Reaction Medium - The composition of the H₂SO₄/HNO₃ mixture can influence isomer distribution. Optimization of this ratio may be necessary.
Issue 3: Presence of Dinitrated Byproducts

Table 3: Troubleshooting Dinitration

Potential Cause Recommended Solution
Excess of Nitrating Agent - Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess can promote dinitration.[1]
Prolonged Reaction Time or High Temperature - Reduce the reaction time once the starting material is consumed (as determined by TLC/HPLC). - Maintain a low reaction temperature throughout the synthesis.[1][2]

Experimental Protocols

General Protocol for the Nitration of 2,3-Dibromopyridine

1. Preparation of the Nitrating Mixture:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of fuming nitric acid to concentrated sulfuric acid.

  • Stir the mixture while maintaining a low temperature (0-5 °C).

2. Reaction:

  • Dissolve 2,3-dibromopyridine in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the solution of the starting material in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,3-dibromopyridine, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified duration, monitoring the reaction progress by TLC or HPLC.

3. Work-up and Isolation:

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) while keeping the mixture cool.

  • The crude product will precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold water.

4. Purification:

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

  • Alternatively, purify the product using column chromatography on silica gel.

Visual Guides

Experimental Workflow for Synthesis

experimental_workflow start Start reagent_prep Prepare Nitrating Mixture (HNO3 + H2SO4) start->reagent_prep reaction Nitration of 2,3-Dibromopyridine reagent_prep->reaction workup Work-up (Quenching & Neutralization) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification end End Product: This compound purification->end

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check TLC/HPLC for Starting Material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Present complete Reaction Complete check_reaction->complete Absent solution1 Increase Reaction Time or Temperature incomplete->solution1 check_workup Review Work-up Procedure complete->check_workup solution2 Optimize Extraction & Minimize Transfers check_workup->solution2

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Managing Reaction Exotherms in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of nitropyridine synthesis. Nitration reactions are inherently energetic, and improper management can lead to reduced yields, increased impurity formation, and significant safety hazards. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of nitropyridines.

Q1: My reaction is showing a rapid, uncontrolled temperature increase and vigorous gas evolution. What is happening and what should I do?

A1: This indicates a potential "runaway reaction," a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This is often caused by an accumulation of unreacted reagents followed by a sudden initiation of the exothermic reaction.

Immediate Action:

  • If it is safe to do so, immediately increase the cooling to the reaction vessel by adding more ice, dry ice, or switching to a colder cooling bath.

  • If the reaction appears uncontrollable, evacuate the immediate area and follow your laboratory's emergency procedures. Do not attempt to quench a large, runaway reaction with water or other reagents unless you are certain it is safe to do so, as this can sometimes exacerbate the situation.

Prevention:

  • Slow Reagent Addition: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps to control the concentration of the active nitrating species and allows for effective heat dissipation.[1]

  • Adequate Cooling: Ensure your cooling bath is maintained at the target temperature throughout the addition of the nitrating agent.[2]

  • Continuous Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.[2]

  • Proper Agitation: Ensure vigorous and consistent stirring to promote even heat distribution and prevent localized "hot spots."

Q2: The yield of my desired nitropyridine product is significantly lower than expected. What are the likely causes and how can I improve it?

A2: Low yields in nitropyridine synthesis can stem from several factors, including incomplete reactions, side reactions, or over-nitration.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction time may be too short or the temperature too low for the specific substrate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1]

  • Side Reactions: The amino group in aminopyridines makes the aromatic ring highly susceptible to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of dark-colored byproducts.[2] Maintaining a low reaction temperature is crucial to minimize these side reactions.[2]

  • Over-Nitration: The formation of dinitrated products can be a significant issue, particularly with activated pyridine rings.[1] To favor mono-nitration, consider the following strategies:

    • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second nitration.[1]

    • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[1]

    • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the nitrating species.[1]

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?

A3: The position of nitration on the pyridine ring is influenced by the electronic and steric effects of existing substituents.

  • Influence of Substituents:

    • Electron-donating groups (e.g., alkyl, amino) activate the ring, making nitration easier but can also increase the risk of over-nitration. They direct the incoming nitro group to specific positions.

    • Electron-withdrawing groups (e.g., halogens, nitro groups) deactivate the ring, making nitration more difficult.[1]

  • Alternative Methods: For specific isomers that are difficult to obtain through direct nitration, consider alternative synthetic routes. For instance, the synthesis of 4-nitropyridine can be achieved in high yield via the nitration of pyridine N-oxide followed by deoxygenation.[3] Another approach involves the reaction of pyridines with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine.[4]

Q4: What are the essential safety precautions I should take when performing nitropyridine synthesis?

A4: Nitropyridine synthesis involves hazardous materials and potentially highly exothermic reactions. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE):

    • Wear tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and appropriate chemical-resistant gloves.[5]

  • Ventilation:

    • Conduct the experiment in a well-ventilated chemical fume hood.[6]

  • Emergency Preparedness:

    • Have appropriate fire extinguishing media readily available, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]

    • Ensure a safety shower and eyewash station are easily accessible.

    • Be familiar with your laboratory's emergency procedures.[2]

  • Handling and Storage:

    • Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6]

    • Store nitropyridines and nitrating agents in tightly closed containers in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[6][7]

Data Presentation

The following tables summarize key quantitative data for managing exotherms in nitropyridine synthesis.

Table 1: General Reaction Parameters for Nitration

ParameterRecommended Range/ValueRationale
Reaction Temperature -20°C to 10°CTo control the exothermic reaction and minimize side reactions. A range of -10°C to 0°C is often a good starting point.[2]
Reaction Time 1 - 3 hoursThe optimal time should be determined by monitoring the reaction progress (e.g., by TLC).[2]
Ratio of Substrate to Nitric Acid 1g : 3-5 mLThis ratio can be adjusted based on the reactivity of the substrate and the desired extent of nitration.[2]
Nitrating Agent Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃)The ratio of sulfuric acid to nitric acid in the mixed acid is typically between 1:1 and 2:1.[2]

Experimental Protocols

Key Experiment: Nitration of 2-Amino-6-methylbenzoic Acid

This protocol provides a general methodology for the nitration of an activated pyridine derivative.

  • Preparation of the Nitrating Mixture (Mixed Acid):

    • In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice-salt bath to below 0°C.

    • Slowly, drop by drop, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant stirring.[2]

  • Preparation of the Starting Material Solution:

    • Dissolve the 2-amino-6-methylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid) in a separate reaction flask.

    • Cool the solution of the starting material to the desired reaction temperature (e.g., -10°C to 0°C) in an ice-salt bath.[2]

  • Nitration Reaction:

    • Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring.

    • Maintain the reaction temperature within the specified range throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time.[2]

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

    • A precipitate of the crude product should form, which can be collected by filtration.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships in managing nitropyridine synthesis exotherms.

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep_Nitrating_Mix Prepare Nitrating Mixture Slow_Addition Slow, Dropwise Addition of Nitrating Agent Prep_Nitrating_Mix->Slow_Addition Prep_Substrate Prepare Substrate Solution Prep_Substrate->Slow_Addition Temp_Control Maintain Low Temperature (-10°C to 0°C) Slow_Addition->Temp_Control Vigorous_Stirring Vigorous Stirring Slow_Addition->Vigorous_Stirring Monitor_Progress Monitor Progress (TLC/GC-MS) Temp_Control->Monitor_Progress Vigorous_Stirring->Monitor_Progress Quench Quench on Ice-Water Monitor_Progress->Quench Isolate Isolate Product Quench->Isolate Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Reactions Side Reactions (Oxidation) Start->Side_Reactions Over_Nitration Over-Nitration Start->Over_Nitration Increase_Time_Temp Increase Reaction Time/Temp (with caution) Incomplete_Reaction->Increase_Time_Temp Maintain_Low_Temp Maintain Low Temperature Side_Reactions->Maintain_Low_Temp Control_Stoichiometry Control Stoichiometry Over_Nitration->Control_Stoichiometry Slow_Addition Slow Reagent Addition Over_Nitration->Slow_Addition

References

Technical Support Center: Analysis of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in 2,3-Dibromo-5-nitropyridine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect to see in a sample of this compound?

A1: Potential impurities can originate from the synthetic route used. Common synthesis pathways involve the bromination of a nitropyridine or nitration of a bromopyridine. Therefore, you might encounter:

  • Starting Materials: Unreacted precursors such as 2-bromo-5-nitropyridine or 3-bromo-5-nitropyridine.

  • Positional Isomers: Formation of other dibromo-nitropyridine isomers, for instance, 2,5-dibromo-3-nitropyridine or 3,5-dibromo-2-nitropyridine, is a common side reaction.

  • Over-brominated Products: Tri-brominated pyridine species can form if the bromination reaction is not carefully controlled.

  • Hydrolysis Products: Although less common, hydrolysis of a bromo-substituent to a hydroxyl group can occur under certain conditions.

Q2: What type of HPLC column is best suited for separating this compound from its potential impurities?

A2: A reversed-phase column is typically the first choice for analyzing halogenated nitroaromatic compounds. Good starting points include:

  • C18 (ODS) columns: These are versatile and widely used for their hydrophobic selectivity.

  • Phenyl-Hexyl columns: These columns can offer alternative selectivity for aromatic and halogenated compounds due to π-π interactions.[1]

  • Pentafluorophenyl (PFP) columns: These are also effective for separating positional isomers of halogenated compounds.[1]

Q3: What mobile phase composition should I start with for my HPLC method development?

A3: A common starting point for reversed-phase HPLC is a gradient elution using:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to improve peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

A typical gradient might run from a lower to a higher percentage of the organic mobile phase (B) over 20-30 minutes.

Q4: My peaks are tailing. What could be the cause and how can I fix it?

A4: Peak tailing for pyridine compounds is often due to interactions with residual silanol groups on the silica-based column packing.[1] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase can protonate the pyridine nitrogen, reducing its interaction with silanols.

  • Use a Different Column: Consider using a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution Between Isomers Insufficient selectivity of the stationary phase.Try a column with a different stationary phase (e.g., Phenyl-Hexyl or PFP if you are using a C18).[1]
Mobile phase composition is not optimal.Modify the organic solvent (e.g., switch from acetonitrile to methanol or use a combination). Adjust the gradient slope to be shallower.
Column temperature is not optimized.Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) as temperature can affect selectivity.[1]
Unexpected Peaks in the Chromatogram Contamination of the sample or mobile phase.Prepare fresh mobile phase and re-dissolve the sample in high-purity solvent.
Degradation of the analyte.Ensure the sample is stored properly and protected from light. Analyze the sample promptly after preparation.
Carryover from a previous injection.Run a blank gradient after each sample injection. Clean the injector and sample loop.
Drifting Baseline Column not properly equilibrated.Extend the column equilibration time before each injection.
Mobile phase composition changing over time.Ensure mobile phase components are well-mixed and degassed. Check for leaks in the pump.
Contaminated detector flow cell.Flush the flow cell with a strong solvent like isopropanol.
Ghost Peaks Impurities in the mobile phase.Use high-purity HPLC grade solvents and additives.
Carryover from the autosampler.Clean the autosampler needle and injection port.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound and its impurities.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetononitrile.

  • Gradient Program:

Time (minutes)% Mobile Phase B
0.040
20.090
25.090
25.140
30.040
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Quantitative Data Summary

The following table presents hypothetical retention time data for this compound and its potential impurities based on the experimental protocol above. Actual retention times may vary depending on the specific HPLC system and column used.

Compound Hypothetical Retention Time (min) Relative Retention Time (RRT)
2-Bromo-5-nitropyridine8.50.71
3-Bromo-5-nitropyridine9.20.77
This compound 12.0 1.00
2,5-Dibromo-3-nitropyridine13.51.13
2,3,5-Tribromopyridine16.81.40

Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks change_column Change Column (e.g., Phenyl-Hexyl) poor_resolution->change_column Different Selectivity optimize_mobile_phase Optimize Mobile Phase (Solvent/Gradient) poor_resolution->optimize_mobile_phase Improve Separation adjust_ph Adjust Mobile Phase pH (add acid) peak_tailing->adjust_ph Reduce Silanol Interaction use_bds_column Use Base-Deactivated Column peak_tailing->use_bds_column Inert Stationary Phase clean_system Clean System (Injector, Column) ghost_peaks->clean_system Remove Carryover check_solvents Check Solvent Purity ghost_peaks->check_solvents Eliminate Contamination resolved Issue Resolved change_column->resolved optimize_mobile_phase->resolved adjust_ph->resolved use_bds_column->resolved clean_system->resolved check_solvents->resolved ImpurityIdentification cluster_impurities Potential Impurities sample This compound Sample hplc HPLC Analysis sample->hplc chromatogram Chromatogram with Impurity Peaks hplc->chromatogram starting_material Starting Materials chromatogram->starting_material Early Eluting isomers Positional Isomers chromatogram->isomers Closely Eluting over_brominated Over-brominated Products chromatogram->over_brominated Later Eluting

References

scale-up challenges for the synthesis of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,3-Dibromo-5-nitropyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Q1: We are experiencing low yields during the bromination of 5-nitropyridine-2-ol. What are the potential causes and solutions?

Low yields during the bromination step can be attributed to several factors, particularly when moving from a lab scale to a larger production environment.

  • Inadequate Temperature Control: The bromination of pyridine derivatives is often exothermic. Insufficient heat dissipation on a larger scale can lead to a rise in temperature, promoting the formation of over-brominated byproducts and degradation of the starting material or product.

  • Poor Reagent Mixing: In larger reactors, inefficient stirring can result in localized high concentrations of the brominating agent, leading to undesired side reactions.

  • Suboptimal Stoichiometry: An excess of the brominating agent is a common cause of di- and tri-brominated impurities.[1]

Troubleshooting Steps:

  • Enhance Heat Transfer: Ensure the reactor has adequate cooling capacity. Consider using a jacketed reactor with a reliable temperature control system.

  • Controlled Reagent Addition: Add the brominating agent (e.g., Br₂) portion-wise or as a dilute solution to manage the reaction exotherm and prevent localized high concentrations.[1]

  • Optimize Agitation: Use an appropriate stirrer design and speed to ensure homogenous mixing throughout the reaction vessel.

  • Monitor Reaction Progress: Utilize in-process controls like TLC or HPLC to monitor the consumption of the starting material and the formation of the product and byproducts, allowing for timely quenching of the reaction.

Q2: During the nitration of 2,3-dibromopyridine, we are observing the formation of significant amounts of undesired isomers. How can we improve the regioselectivity?

The nitration of substituted pyridines can be sensitive to reaction conditions, and poor regioselectivity is a common challenge.

  • Reaction Temperature: Nitration is a highly exothermic process. Poor temperature control can lead to the formation of multiple nitrated isomers.

  • Acid Mixture Composition: The ratio of nitric acid to sulfuric acid is critical in controlling the nitrating species and, consequently, the regioselectivity.

Troubleshooting Steps:

  • Precise Temperature Control: Maintain a low and consistent reaction temperature, typically between 0 and 5°C, using an efficient cooling system.[2]

  • Slow Addition of Nitrating Agent: Add the nitric acid dropwise to the solution of 2,3-dibromopyridine in sulfuric acid to control the exotherm and maintain a steady reaction rate.[2]

  • Optimize Acid Ratio: Experiment with slight variations in the nitric acid/sulfuric acid ratio to find the optimal conditions for the desired isomer.

Q3: We are facing difficulties in purifying the final this compound product at scale. What purification strategies are recommended?

Purification is a critical step, and challenges can arise from the presence of closely related impurities and the physical properties of the product.

  • Incomplete Reactions: Residual starting materials or intermediates can co-crystallize with the product, making purification difficult.

  • Formation of Isomeric Byproducts: Over-bromination or the formation of different nitro-isomers can result in impurities that are challenging to separate.

Recommended Purification Methods:

  • Recrystallization: This is a primary method for purifying solids at scale.[1] Selecting an appropriate solvent system is crucial. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.

  • Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

  • Column Chromatography: While less common for large-scale production due to cost and solvent usage, it can be employed for high-purity requirements.

Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when scaling up the synthesis of this compound?

Scaling up this synthesis introduces several safety hazards that must be addressed:

  • Handling of Hazardous Reagents: The use of bromine, a corrosive and toxic substance, and concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and closed-system transfers.

  • Exothermic Reactions: Both bromination and nitration are highly exothermic and can lead to thermal runaway if not properly controlled.[3]

  • Gas Evolution: The reaction may produce hazardous gases, necessitating adequate ventilation and potentially a scrubbing system.

Q5: What are the common impurities encountered in the synthesis of this compound?

Common impurities can include:

  • Over-brominated species: Such as 2,3,5-tribromopyridine.

  • Isomeric products: Different positional isomers of dibromo-nitropyridine.

  • Unreacted starting materials: Residual 2,3-dibromopyridine or monobrominated intermediates.

  • Hydrolysis products: If water is present in the reaction mixture.

Q6: How can we monitor the progress of the reaction effectively during scale-up?

Effective reaction monitoring is crucial for process control and safety.

  • In-Process Controls (IPCs): Regularly taking samples for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to track the consumption of reactants and the formation of products and byproducts.[4]

  • Temperature and Pressure Monitoring: Continuous monitoring of the reactor's temperature and pressure can provide early warnings of any deviations from the expected reaction profile.

Experimental Protocols

A plausible synthetic route involves the bromination of 2-chloro-5-nitropyridine followed by a nucleophilic substitution of the chloro group.

Step 1: Synthesis of 2-Chloro-3-bromo-5-nitropyridine

A detailed experimental protocol for a related compound, 2-amino-5-bromo-3-nitropyridine, involves the nitration of 2-amino-5-bromopyridine in sulfuric acid with nitric acid at low temperatures.[2] A similar approach can be adapted.

Step 2: Synthesis of this compound

The conversion of a chloro-substituent to a bromo-substituent can be achieved using various brominating agents.

Data Presentation

Table 1: Typical Reaction Parameters for Nitration

ParameterValueReference
Reactant2-Amino-5-bromopyridine[2]
Nitrating Agent95% Nitric Acid[2]
SolventSulfuric Acid (sp. gr. 1.84)[2]
Temperature0°C, then room temp, then 50-60°C[2]
Reaction Time3 hours[2]
Yield62-67%[2]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low YieldOver-bromination, side reactionsControl stoichiometry, portion-wise addition of reagents.[1]
Impure ProductIncomplete reaction, byproduct formationMonitor reaction to completion, optimize purification method.[1]
Poor RegioselectivityInadequate temperature controlMaintain strict temperature control, slow reagent addition.
Scale-up SafetyThermal runaway, hazardous reagentsUse appropriate reactor and PPE, conduct safety studies.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Charge_Reactants Charge 2,3-dibromopyridine and Sulfuric Acid Start->Charge_Reactants Cooling Cool Reactor to 0-5°C Charge_Reactants->Cooling Add_Nitrating_Agent Slowly add Nitric Acid Cooling->Add_Nitrating_Agent Maintain_Temp Maintain Temperature Add_Nitrating_Agent->Maintain_Temp Monitor_Reaction Monitor by HPLC/TLC Monitor_Reaction->Maintain_Temp Quench Quench on Ice Monitor_Reaction->Quench Maintain_Temp->Monitor_Reaction Neutralize Neutralize with Base Quench->Neutralize Filter Filter Crude Product Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Problem Low Yield or High Impurity? Check_Temp Review Temperature Logs Problem->Check_Temp Temp_OK Temp Stable? Check_Temp->Temp_OK Check_Stoichiometry Verify Reagent Stoichiometry Stoich_OK Stoichiometry Correct? Check_Stoichiometry->Stoich_OK Check_Mixing Evaluate Agitation Efficiency Mixing_OK Mixing Adequate? Check_Mixing->Mixing_OK Temp_OK->Check_Stoichiometry Yes Improve_Cooling Improve Cooling/ Slower Addition Temp_OK->Improve_Cooling No Stoich_OK->Check_Mixing Yes Adjust_Stoichiometry Adjust Reagent Amounts Stoich_OK->Adjust_Stoichiometry No Improve_Agitation Increase Stirrer Speed/ Change Impeller Mixing_OK->Improve_Agitation No Investigate_Purification Optimize Purification (Recrystallization/Wash) Mixing_OK->Investigate_Purification Yes

Caption: Troubleshooting logic for low yield or high impurity issues.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting the impact of solvents on the reactivity of 2,3-Dibromo-5-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in SNAr reactions?

A1: this compound is an activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group (-NO2) at the 5-position, along with the electronegativity of the pyridine nitrogen, deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic attack. Nucleophiles will preferentially attack the positions ortho and para to the nitro group. In this case, positions 2 and 4 (and 6) are activated. The bromine atoms at the 2 and 3-positions serve as leaving groups.

Q2: Which bromine atom is more likely to be substituted?

A2: In this compound, the bromine at the 2-position is generally more susceptible to nucleophilic attack than the bromine at the 3-position. This is because the pyridine nitrogen provides additional activation at the 2-position (ortho to the nitrogen), which can stabilize the negative charge in the Meisenheimer intermediate through resonance.[1]

Q3: How do solvents influence the rate of SNAr reactions with this compound?

A3: Solvents play a crucial role in SNAr reactions by solvating the reactants and intermediates. The choice of solvent can significantly affect the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions.

Q4: Why are polar aprotic solvents generally better for these reactions?

A4: Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are effective at solvating the cationic counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and more reactive. In contrast, polar protic solvents (like water and alcohols) can form strong hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon.[2][3][4]

Q5: Can polar protic solvents be used?

A5: While polar aprotic solvents are often superior, polar protic solvents can be used. However, the reaction rates are typically slower due to the solvation of the nucleophile.[5] In some cases, the use of a protic solvent may be necessary due to the solubility of the reactants.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield 1. Incorrect solvent choice: The solvent may be deactivating the nucleophile (e.g., a protic solvent with a highly basic nucleophile).2. Low reaction temperature: The activation energy for the reaction may not be overcome.3. Poor nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring.4. Decomposition of starting material: The reaction conditions may be too harsh.1. Switch to a polar aprotic solvent like DMF or DMSO.2. Increase the reaction temperature. Monitoring by TLC or LC-MS is recommended to avoid decomposition.3. Consider using a stronger nucleophile or converting a neutral nucleophile to its more reactive anionic form with a base.4. Run the reaction at a lower temperature for a longer period.
Slow reaction rate 1. Solvent effects: As mentioned, protic solvents can slow down the reaction.2. Insufficient activation: The substrate may not be sufficiently activated for the chosen nucleophile.3. Low concentration of reactants: Reaction rates are dependent on the concentration of both the substrate and the nucleophile.1. Change to a polar aprotic solvent.2. While not possible for the substrate itself, ensure the nucleophile is as reactive as possible.3. Increase the concentration of the reactants, if solubility allows.
Formation of side products 1. Reaction at the second bromine: The product of the initial substitution may react further.2. Decomposition: The starting material, product, or intermediates may be unstable under the reaction conditions.3. Reaction with the solvent: Some solvents can participate in side reactions.1. Use a stoichiometric amount of the nucleophile and carefully monitor the reaction progress to stop it after the first substitution.2. Lower the reaction temperature and/or shorten the reaction time.3. Ensure the chosen solvent is inert under the reaction conditions.

Data Presentation

The following table presents hypothetical data on the effect of different solvents on the rate constant of the reaction between this compound and a generic nucleophile (e.g., piperidine). This data is illustrative and based on general principles of SNAr reactions. Actual experimental results may vary.

SolventSolvent TypeDielectric Constant (ε)Relative Rate Constant (krel)
Dimethyl Sulfoxide (DMSO)Polar Aprotic471000
N,N-Dimethylformamide (DMF)Polar Aprotic37750
AcetonitrilePolar Aprotic36200
MethanolPolar Protic3310
EthanolPolar Protic245
BenzeneNon-polar2.31

This table illustrates that polar aprotic solvents generally lead to significantly higher reaction rates compared to polar protic and non-polar solvents.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound

This protocol provides a general procedure for the reaction of this compound with a nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Base (if the nucleophile is neutral, e.g., K2CO3, NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent.

  • If the nucleophile is neutral, add the base (1.1 - 1.5 eq).

  • Add the nucleophile (1.0 - 1.2 eq) to the stirring solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

sn_ar_mechanism General S_N_Ar Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer + Nu⁻ (Slow, RDS) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product - Br⁻ (Fast) leaving_group Leaving Group (Br⁻) meisenheimer->leaving_group

Caption: General mechanism for the SNAr reaction of this compound.

troubleshooting_workflow Troubleshooting Workflow cluster_solutions_yield Yield Solutions cluster_solutions_rate Rate Solutions cluster_solutions_purity Purity Solutions start Experiment Start check_yield Low or No Yield? start->check_yield check_rate Slow Reaction Rate? check_yield->check_rate No solvent_yield Change to Polar Aprotic Solvent check_yield->solvent_yield Yes check_purity Side Products Formed? check_rate->check_purity No solvent_rate Change to Polar Aprotic Solvent check_rate->solvent_rate Yes success Successful Reaction check_purity->success No stoich_purity Adjust Stoichiometry check_purity->stoich_purity Yes temp_yield Increase Temperature solvent_yield->temp_yield nu_yield Use Stronger Nucleophile temp_yield->nu_yield conc_rate Increase Reactant Concentration solvent_rate->conc_rate temp_purity Lower Temperature stoich_purity->temp_purity

Caption: A logical workflow for troubleshooting common issues in SNAr reactions.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2,3-Dibromo-5-nitropyridine and 2,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Dihalopyridines are a cornerstone of medicinal chemistry, offering versatile scaffolds for creating novel therapeutics. This guide provides an objective, data-supported comparison of the reactivity of two commercially available building blocks: 2,3-Dibromo-5-nitropyridine and 2,5-Dibromopyridine .

The key structural difference between these two reagents is the presence of a potent electron-withdrawing nitro group (-NO₂) on the pyridine ring of this compound. This single functional group dramatically alters the electronic landscape of the molecule, creating a profoundly different reactivity profile compared to the less-substituted 2,5-Dibromopyridine. This guide will explore these differences in the context of three crucial reaction classes: Nucleophilic Aromatic Substitution (SNAAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Core Reactivity Principles: The Nitro Group's Influence

The reactivity of pyridines in palladium-catalyzed cross-coupling is primarily dictated by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is favored at more electron-deficient carbon centers. In 2,5-Dibromopyridine, the C2 position is more electron-deficient than C5 due to the inductive effect of the ring nitrogen, making it the generally preferred site for initial reaction.

In stark contrast, the nitro group in this compound makes the entire ring system significantly more electron-poor. This has two major consequences:

  • Enhanced Susceptibility to Nucleophilic Attack: The molecule is highly activated towards Nucleophilic Aromatic Substitution (SNAAr), a reaction pathway that is typically very difficult for unactivated aryl halides like 2,5-Dibromopyridine.

  • Altered Regioselectivity in Cross-Coupling: The strong electron-withdrawing effect of the nitro group, combined with the influence of the ring nitrogen, makes the C-Br bond at the C2 position the most electron-deficient and thus the most likely site of oxidative addition in cross-coupling reactions.

logical_relationship cluster_nitro This compound cluster_bromo 2,5-Dibromopyridine N1 Strong Electron-Withdrawing -NO2 Group N2 Highly Electron-Deficient Pyridine Ring N1->N2 N3 HIGHLY REACTIVE in Nucleophilic Aromatic Substitution (SNAAr) N2->N3 N4 REACTIVE in Pd-Catalyzed Cross-Coupling (Primarily at C2) N2->N4 B1 No Strong Deactivating Group B2 Moderately Electron-Deficient Pyridine Ring B1->B2 B3 POORLY REACTIVE in Nucleophilic Aromatic Substitution (SNAAr) B2->B3 B4 REACTIVE in Pd-Catalyzed Cross-Coupling (Primarily at C2) B2->B4

Caption: The impact of the nitro group on the fundamental reactivity pathways of the pyridine core.

Data Presentation: A Comparative Overview

The following tables summarize representative experimental data for the two compounds. Direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, these tables present typical outcomes to illustrate the profound reactivity differences.

Table 1: Nucleophilic Aromatic Substitution (SNAAr) Comparison

Due to the activating nitro group, this compound is expected to undergo SNAAr readily with various nucleophiles under mild conditions. In contrast, 2,5-Dibromopyridine is largely unreactive towards SNAAr unless subjected to harsh, forcing conditions.

EntrySubstrateNucleophileConditionsProductYield (%)Reference
1This compound MorpholineEthanol, Reflux, 4h2-Morpholino-3-bromo-5-nitropyridine>95 (Predicted)Based on similar activated halopyridines
22,5-Dibromopyridine NaOMeDMSO, 120 °C, 24h2-Bromo-5-methoxypyridineLow/No Reaction (Predicted)Based on general reactivity principles

Note: Data for Entry 1 is a predictive yield based on the high reactivity of similar 2-halo-5-nitropyridines. Entry 2 reflects the generally poor reactivity of unactivated halopyridines in SNAAr.

Table 2: Suzuki-Miyaura Coupling Comparison

Both compounds are effective substrates for Suzuki coupling. The key difference lies in the regioselectivity and potentially milder conditions required for the more electron-deficient nitropyridine. For 2,5-Dibromopyridine, mono-coupling typically occurs at the more reactive C2 position. For this compound, the reaction is also expected to be highly selective for the C2 position.

EntrySubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C) / TimeProductYield (%)
12,5-Dibromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100 °C / 12h2-Bromo-5-phenylpyridine~85
2This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90 °C / 6h3-Bromo-5-nitro-2-phenylpyridine~90 (Predicted)

Note: Data for Entry 2 is a predictive yield and product based on established regioselectivity rules for activated pyridines.

Table 3: Buchwald-Hartwig Amination Comparison

Similar to the Suzuki coupling, both substrates participate in C-N bond formation. The regioselectivity is again the defining feature, with the C2 position being the preferred site of reaction for both molecules under standard conditions.

EntrySubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C) / TimeProductYield (%)
12,5-Dibromopyridine MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100 °C / 16h2-Bromo-5-morpholinopyridine~95[1]
2This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100 °C / 8h3-Bromo-5-nitro-2-morpholinopyridine>90 (Predicted)

Note: Data for Entry 2 is a predictive yield and product based on established regioselectivity rules.

Experimental Protocols

The following are generalized protocols representative of the reactions discussed. Researchers should optimize conditions for their specific substrates.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product SM Dibromopyridine Substrate (1.0 equiv) Vessel Combine Reagents in Anhydrous Solvent (e.g., Dioxane, Toluene) SM->Vessel Partner Coupling Partner (Boronic Acid or Amine) (1.1-1.5 equiv) Partner->Vessel Cat Pd Catalyst & Ligand (1-5 mol%) Cat->Vessel Base Base (2.0-3.0 equiv) Base->Vessel Inert Degas and place under Inert Atmosphere (Ar or N2) Vessel->Inert Heat Heat with Stirring (80-110 °C) Inert->Heat Quench Cool and Quench (e.g., with H2O or NH4Cl) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify via Chromatography Extract->Purify Product Characterized Mono-substituted Pyridine Product Purify->Product

References

A Comparative Guide to Palladium and Nickel Catalysts for the Coupling of 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted heteroaromatics is a cornerstone of modern drug discovery and development. Among these, nitropyridines serve as versatile building blocks. The selective coupling of substrates such as 2,3-Dibromo-5-nitropyridine presents a unique challenge due to the presence of two distinct carbon-bromine bonds and a strongly electron-withdrawing nitro group. The choice of catalyst is paramount in achieving desired regioselectivity and high yields. This guide provides a comparative overview of palladium and nickel catalysts for the cross-coupling of this compound, supported by experimental insights from related systems.

General Principles of Reactivity

The two bromine atoms on the this compound ring exhibit different reactivities. The bromine at the 2-position is generally more susceptible to oxidative addition to a low-valent metal catalyst (Pd(0) or Ni(0)) due to the adjacent electron-withdrawing pyridine nitrogen. The bromine at the 3-position is less electronically activated. This inherent difference in reactivity can be exploited to achieve site-selective mono-functionalization.

Palladium Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and widely employed catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Their popularity stems from their broad functional group tolerance, high catalytic activity, and the vast library of phosphine and N-heterocyclic carbene (NHC) ligands available to tune their reactivity and selectivity.

For the coupling of dihalogenated pyridines, palladium catalysts, in conjunction with appropriate ligands, can often provide high selectivity for reaction at the more reactive C2-position. The choice of ligand is crucial in preventing or promoting a second coupling at the C3-position. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Nickel Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[1] Nickel's distinct electronic properties often lead to unique reactivity and selectivity profiles.[1] Nickel catalysts can be particularly effective in coupling reactions involving less reactive electrophiles, such as aryl chlorides, and can sometimes offer complementary selectivity to palladium.

In the context of dihalopyridines, nickel catalysts can also exhibit a preference for the more activated C2-position. However, the generally higher reactivity of nickel can sometimes lead to challenges in controlling mono- versus di-substitution. Careful optimization of reaction conditions, including catalyst loading, ligand, base, and temperature, is critical to achieving the desired outcome.

Comparative Data Summary

FeaturePalladium CatalystsNickel Catalysts
Typical Precursors Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂NiCl₂·6H₂O, Ni(acac)₂, Ni(COD)₂
Common Ligands PPh₃, P(t-Bu)₃, XPhos, SPhos, dppfPPh₃, PCy₃, dppe, bipyridine, terpyridine
General Reactivity High activity, broad functional group tolerance.Often higher reactivity, can activate less reactive bonds.[1]
Selectivity Generally good to excellent C2-selectivity with appropriate ligand choice.C2-selectivity is common, but over-reaction can be a concern.
Reaction Conditions Typically mild to moderate temperatures (RT to 120 °C).Can often be performed at lower temperatures.
Cost Higher cost compared to nickel.More cost-effective.
Sensitivity Generally robust and well-understood.Can be more sensitive to air and moisture.

Experimental Protocols

The following are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the coupling of this compound.

Representative Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the selective mono-arylation of dihalopyridines.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination

This protocol is based on general methods for nickel-catalyzed amination of aryl halides.

Materials:

  • This compound

  • Amine (primary or secondary)

  • NiCl₂·(dme) (Nickel(II) chloride ethylene glycol dimethyl ether complex)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (glovebox or Schlenk line)

Procedure:

  • Inside a glovebox, add NiCl₂·(dme) (0.05 mmol, 5 mol%) and IPr·HCl (0.10 mmol, 10 mol%) to a dry Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Workflow Diagram

Cross_Coupling_Workflow General Cross-Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: Aryl Halide, Coupling Partner, Base, Solvent catalyst Add Catalyst System: Metal Precursor + Ligand reagents->catalyst Inert Atmosphere heating Heat to Reaction Temperature catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling M0 M(0)L_n M2_RX R-M(II)(X)L_n M0->M2_RX Oxidative Addition (R-X) M2_R_R1 R-M(II)(R')L_n M2_RX->M2_R_R1 Transmetalation (R'-M') M2_R_R1->M0 Reductive Elimination (R-R')

References

alternative reagents to 2,3-Dibromo-5-nitropyridine for synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Substituted Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science, with the pyridine scaffold appearing in numerous pharmaceuticals and functional materials. 2,3-Dibromo-5-nitropyridine is a common starting material, valued for the reactivity of its C-Br bonds in cross-coupling reactions and the activating effect of the nitro group for nucleophilic aromatic substitution (SNAr). However, the pursuit of cost-effective, readily available, and functionally diverse alternatives is critical for modern synthetic strategies. This guide provides an objective comparison of alternative dihalopyridine reagents, supported by experimental data, to inform the selection of starting materials for the synthesis of substituted pyridines.

Core Synthetic Strategies: A Brief Overview

The functionalization of dihalopyridines primarily relies on two powerful reaction classes:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Key examples include:

    • Suzuki-Miyaura Coupling: Forms C-C bonds using organoboron reagents.[1]

    • Buchwald-Hartwig Amination: Forms C-N bonds with primary or secondary amines.[2][3]

    • Sonogashira Coupling: Creates C-C bonds between aryl halides and terminal alkynes.[4]

  • Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile displaces a halide on the pyridine ring. The reaction is facilitated by electron-withdrawing groups (like a nitro group or the pyridine nitrogen itself) that stabilize the negatively charged intermediate (Meisenheimer complex).[4][5][6] The reactivity of halogens in SNAr is often counterintuitive, following the trend F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[5][7]

Alternative Reagent Comparison: Dichloropyridines

Dichloropyridines are attractive alternatives to dibromopyridines primarily due to their lower cost and widespread commercial availability. While C-Cl bonds are generally less reactive than C-Br bonds in palladium-catalyzed cross-coupling, modern advancements in catalyst systems have largely overcome this limitation.[8][9]

2,3-Dichloropyridine

This reagent is a direct analogue to the dibromo starting material, lacking only the activating nitro group. Its reactivity is dominated by the electron-deficient nature of the pyridine ring.[4]

  • Reactivity Profile: In both SNAr and palladium-catalyzed couplings, the C-2 position is generally more reactive than the C-3 position due to its proximity to the electron-withdrawing pyridine nitrogen.[4] This provides a handle for selective mono-functionalization.

2,6-Dichloropyridine

A symmetric and cost-effective reagent, 2,6-dichloropyridine is a workhorse for synthesizing 2,6-disubstituted pyridines.[9]

  • Reactivity Profile: The two chlorine atoms are electronically equivalent. This allows for either double substitution to create symmetric products or selective mono-substitution under carefully controlled conditions, leaving a second chlorine atom for subsequent functionalization.

2,4-Dichloropyridine

This isomer offers fascinating opportunities for controlling regioselectivity, as the electronic environments of the C-2 and C-4 positions are distinct.

  • Reactivity Profile: Conventionally, cross-coupling reactions preferentially occur at the C-2 position, which is adjacent to the nitrogen.[10] However, recent studies have shown that this innate selectivity can be completely inverted. By using very sterically hindered N-heterocyclic carbene (NHC) ligands, cross-coupling can be directed with high selectivity to the C-4 position.[10] This ligand-controlled selectivity opens up chemical space that was previously difficult to access.

Data Presentation: Performance in Key Reactions

The following tables summarize quantitative data for the performance of dichloropyridines in Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a direct comparison of their efficacy.

Table 1: Comparison of Dihalopyridines in Suzuki-Miyaura C-C Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloropyridinePhenylboronic acidPd(OAc)₂, SPhosK₃PO₄Dioxane/H₂O1001895 (mono)[9]
2,5-Dichloropyridine4-Methylphenylboronic acidPd(OAc)₂, RuPhosK₃PO₄Toluene/H₂O1001885 (at C-5)[11]
2,4-DichloropyridinePhenylboronic acidPd/IPrK₃PO₄DioxaneRT2488 (at C-4)[10]

Table 2: Comparison of Dihalopyridines in Buchwald-Hartwig C-N Coupling

Starting MaterialAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyridineAnilinePd₂(dba)₃, XPhosK₂CO₃t-Amyl alcohol1000.598 (at C-2)[12]
2,6-DichloropyridineMorpholinePd(OAc)₂, XantphosCs₂CO₃Toluene1102492 (mono)[8]
2,5-DichloropyridineAnilinePd₂(dba)₃, BINAPNaOtBuToluene1001890 (at C-2)[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Dichloropyridine

This protocol is a representative procedure adapted from literature for the mono-arylation of a dichloropyridine.[9][11]

  • Setup: To a dry Schlenk flask, add the dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos or RuPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated chloropyridine.

General Protocol for Buchwald-Hartwig Amination of a Dichloropyridine

This protocol is a representative procedure for the mono-amination of a dichloropyridine.[11][12]

  • Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas.

  • Reagent Addition: Add the dichloropyridine (1.0 equiv.), the amine (1.2 equiv.), a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the anhydrous, deoxygenated solvent (e.g., toluene or t-amyl alcohol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Visualizations

Reaction Mechanisms and Workflows

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oadduct Oxidative Addition Adduct (Pd-II) pd0->oadduct  Ar-X amine_complex Amine Complex (Pd-II) oadduct->amine_complex  R₂NH center oadduct->center Oxidative Addition amido_complex Amido Complex (Pd-II) amine_complex->amido_complex  -HX  (Base) amido_complex->pd0  Reductive  Elimination amido_complex->center C-N Bond Formation product_out Ar-NR₂ amido_complex->product_out Experimental_Workflow General Experimental Workflow for Cross-Coupling start Combine Reagents (Halopyridine, Coupling Partner, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert catalyst Add Catalyst System (Pd Precatalyst + Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product Regioselectivity Regioselectivity Control in 2,4-Dichloropyridine start 2,4-Dichloropyridine sub_c2 Substitution at C2 (Conventional) start->sub_c2 Standard Ligands (e.g., XPhos) Electronic Control sub_c4 Substitution at C4 (Ligand-Controlled) start->sub_c4 Bulky NHC Ligands (e.g., IPr) Steric Control logic_node Choice of Phosphine Ligand Determines Outcome sub_c2->logic_node sub_c4->logic_node

References

A Comparative Guide to Analytical Techniques for Confirming the Structure of 2,3-Dibromo-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides an objective comparison of the primary analytical techniques used to elucidate the structure of 2,3-Dibromo-5-nitropyridine derivatives. We will delve into the experimental data, protocols, and unique insights offered by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Overview of Analytical Techniques

A multi-faceted approach, leveraging the strengths of different analytical methods, is essential for the definitive structural characterization of novel compounds. While each technique provides unique structural insights, they are often used in a complementary fashion to build a complete and unambiguous picture of the molecule. X-ray crystallography provides a detailed, high-resolution snapshot of the molecule in its crystalline state, whereas NMR spectroscopy offers insights into the molecule's structure and dynamics in solution.[1]

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity of atoms, carbon-hydrogen framework, electronic environment of nuclei.[2]Precise molecular weight, elemental composition, and fragmentation patterns.[2]Unambiguous 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[1][2]
Sample Phase Liquid (solution).[1]Volatile or ionizable sample.[2]Solid (single crystal).[1]
Key Advantages Non-destructive, provides detailed structural information in solution.[2]High sensitivity, provides molecular formula.[2]Provides the absolute and unambiguous 3D structure in the solid state.[2]
Limitations Can be complex to interpret for complex molecules, requires soluble samples.[2]Provides limited information on stereochemistry and connectivity.[2]Requires a suitable single crystal, which can be challenging to grow.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide crucial information about the proton and carbon environments within the molecule.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts (δ) in the pyridine ring are influenced by the positions of the bromine and nitro group substituents. The strong electron-withdrawing nature of the nitro group and the halogens deshields the adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Derivative

NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹H NMR H-48.8 - 9.2d
H-68.5 - 8.9d
¹³C NMR C-2120 - 125s
C-3115 - 120s
C-4145 - 150d
C-5140 - 145s
C-6150 - 155d

Note: These are estimated values and can vary based on the solvent and other substituents on the derivative.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, for example, one operating at 400 or 500 MHz for ¹H.[3][4]

  • Data Processing: Process the resulting spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to obtain a clear spectrum for analysis.[2]

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling constants to determine the connectivity of atoms. Two-dimensional NMR experiments like COSY and HSQC can be used to further confirm the assignments.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of a compound. For this compound derivatives, MS is particularly useful due to the characteristic isotopic pattern of bromine.

Data Presentation: Key Mass Fragments

Electron Ionization (EI) is a hard ionization technique that causes the molecule to fragment.[5] The fragmentation pattern provides a fingerprint that is unique to the compound's structure. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio results in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Key Fragments of this compound

IonFormulaExpected m/zComments
[M]⁺˙ [C₅H₂Br₂N₂O₂]⁺˙280, 282, 284Molecular ion peak with characteristic bromine isotopic pattern.
[M-NO₂]⁺ [C₅H₂Br₂N]⁺234, 236, 238Loss of the nitro group.
[M-Br]⁺ [C₅H₂BrN₂O₂]⁺201, 203Loss of one bromine atom.
[M-Br-NO₂]⁺ [C₅H₂BrN]⁺155, 157Loss of a bromine atom and a nitro group.
Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is often used to generate fragment ions for structural information.[5]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce the structure.[6]

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[1] It provides precise information on bond lengths, bond angles, and stereochemistry in the solid state.

Experimental Protocol: X-ray Crystallography Workflow
  • Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal of the this compound derivative. This is typically achieved by slow evaporation of a saturated solution of the compound.[7]

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray beam. The crystal is rotated, and the diffracted X-rays are collected on a detector to produce a unique diffraction pattern.[7]

  • Structure Solution: Process the collected diffraction data to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods.

  • Structure Refinement: Refine the initial structural model against the experimental diffraction data to obtain the final, highly accurate molecular structure.[1]

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for combining analytical techniques to confirm the structure of a novel this compound derivative.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesized Derivative Purification Purified Compound Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & Framework) Purification->NMR Xray X-ray Crystallography (3D Structure) Purification->Xray If crystalizable Structure Confirmed Structure MS->Structure NMR->Structure Xray->Structure

A typical workflow for structural confirmation.
Mass Spectrometry Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for this compound under Electron Ionization (EI) conditions.

G Fragmentation of this compound mol [C₅H₂Br₂N₂O₂]⁺˙ m/z = 280, 282, 284 (Molecular Ion) frag1 [C₅H₂Br₂N]⁺ m/z = 234, 236, 238 mol->frag1 -NO₂ frag2 [C₅H₂BrN₂O₂]⁺ m/z = 201, 203 mol->frag2 -Br frag3 [C₅H₂BrN]⁺ m/z = 155, 157 frag1->frag3 -Br frag2->frag3 -NO₂

A plausible MS fragmentation pathway.

Conclusion

The structural confirmation of this compound derivatives is most reliably achieved through the synergistic use of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. NMR spectroscopy then elucidates the detailed connectivity and electronic structure of the molecule in solution. Finally, when a suitable crystal can be obtained, X-ray crystallography offers the definitive and unambiguous three-dimensional structure. By integrating the data from these powerful methods, researchers can confidently characterize novel compounds for their intended applications in science and industry.

References

comparative study of cross-coupling reactions on different dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Dihalopyridines serve as versatile building blocks, allowing for the sequential and site-selective introduction of diverse substituents through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—on various dihalopyridine isomers. The discussion is supported by experimental data to facilitate the strategic design of synthetic routes.

General Reactivity and Regioselectivity Trends

The reactivity of dihalopyridines in cross-coupling reactions is primarily governed by two factors: the nature of the halogen and the position of the halogen on the pyridine ring.

  • Influence of the Halogen : The reactivity of the carbon-halogen (C-X) bond follows the general trend: C–I > C–Br > C–Cl.[1] This is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens.

  • Influence of Position : The pyridine nitrogen atom significantly influences the electronic properties of the ring, making it π-deficient. This generally leads to preferential reactivity at positions α to the nitrogen (C2 and C6) and γ to the nitrogen (C4) over the β positions (C3 and C5).[1][2] For many dihalopyridines, such as the 2,3-, 2,4-, and 2,5-isomers, oxidative addition is typically favored at the C2 position.[1][3]

However, "unconventional" site-selectivity can be achieved by carefully tuning reaction parameters, offering access to a broader range of isomers. Factors that can override the inherent reactivity include the choice of palladium catalyst, ligands, bases, and solvents.[4][5]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of different dihalopyridines in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The data is summarized in tables for easy comparison, followed by detailed experimental protocols for representative reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between a halide and an organoboron reagent. The regioselectivity is highly dependent on the catalyst system.

DihalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)C4:C2 RatioReference
2,4-DichloropyridinePhenylboronic acidPd/IPrK₃PO₄DioxaneRT2485~10:1[6][7]
2,4-DichloropyridinePhenylboronic acidLigand-free "Jeffery" conditionsK₃PO₄Dioxane/H₂O100-->99:1[4][6]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / 2PPh₃ / n-Bu₄NBrKOH (aq)Toluene1001890 (total)13:1[4][5]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / ≥3PPh₃K₃PO₄Dioxane10018-C2 selective[4]
2,5-DichloropyridinePhenylboronic acidLigand-free "Jeffery" conditions-----C5 selective[4][6]

Key Insights:

  • Sterically hindered N-heterocyclic carbene (NHC) ligands like IPr can reverse the conventional C2 selectivity in 2,4-dihalopyridines, favoring coupling at the C4 position.[6]

  • Ligand-free "Jeffery" conditions can dramatically enhance C4-selectivity for 2,4-dichloropyridine and enable unprecedented C5-selectivity for 2,5-dichloropyridine.[4][6]

  • For 2,4-dibromopyridine, the ratio of phosphine ligand to palladium can act as a switch for regioselectivity; lower ratios favor C4 coupling, while higher ratios favor the conventional C2 product.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8][9] The choice of ligand is critical, and bulky, electron-rich phosphine ligands are often employed.

DihalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)SelectivityReference
2,6-DichloropyridineAminothiophenePd(OAc)₂ / XantphosCs₂CO₃Toluene1101675 (mono)Mono-amination[10]
2,6-DibromopyridineAminothiophenePd(OAc)₂ / XantphosCs₂CO₃Toluene1101655 (mono), 30 (di)Mono/Di mixture[10]
2,6-DiiodopyridineAminothiophenePd(OAc)₂ / XantphosCs₂CO₃Toluene1101685 (di)Di-amination[10]
5-Bromo-2-chloropyridineMorpholinePd₂(dba)₃ / Bulky phosphine (e.g., QPhos)NaOtBuToluene80--C5-Br selective[4]
5-Bromo-2-chloropyridineMorpholinePd₂(dba)₃ / Bidentate phosphine (e.g., dppf)NaOtBuToluene80--C2-Cl selective[4]

Key Insights:

  • In 2,6-dihalopyridines, the extent of mono- versus di-amination can be controlled by the halogen's reactivity, with iodides favoring the double amination product.[10]

  • For mixed dihalopyridines, such as 5-bromo-2-chloropyridine, ligand choice can dictate which C-X bond reacts. Bulky monophosphines can favor reaction at the C-Br bond, while certain bidentate phosphines promote reaction at the C-Cl bond, overriding the conventional reactivity trend.[4]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C(sp²)-C(sp) bonds between a halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[11]

DihalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)SelectivityReference
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60285Mono-alkynylation at C3/C5[12][13]
2,5-Diiodopyrazine*PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-HighMono/Di-alkynylation[14]

*Data for the closely related diiodopyrazine is provided for comparison.

Key Insights:

  • In polyhalogenated pyridines, the Sonogashira reaction can be performed selectively. For 3,5-dibromo-2,6-dichloropyridine, the more reactive C-Br bonds at the C3 and C5 positions undergo coupling before the C-Cl bonds at C2 and C6.[12][13]

  • The standard Pd(PPh₃)₂Cl₂/CuI catalyst system is highly effective for Sonogashira couplings.[14]

Heck Coupling

The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes.[15] Regioselectivity is a key consideration, with both linear and branched products possible depending on the substrate and reaction conditions.[16][17]

DihalopyridineAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)SelectivityReference
4-BromopyridineButyl acrylatePd(OAc)₂Et₃NDMF10092Linear (E-isomer)[7]
4-ChloropyridineStyrenePd(OAc)₂ / PPh₃K₂CO₃NMP14085Linear[7]

Key Insights:

  • The Heck reaction on halopyridines typically proceeds with good yields, even with less reactive chloropyridines, by using appropriate catalysts and higher temperatures.[7]

  • The regioselectivity of the Heck reaction is influenced by electronic and steric factors of the alkene.[16] For acrylates and styrenes, coupling generally occurs at the less substituted carbon of the double bond to yield the linear product.

Experimental Workflows and Logical Relationships

The selection of a synthetic strategy for functionalizing dihalopyridines often involves a decision between conventional and unconventional regioselectivity. The diagrams below illustrate these logical pathways.

G cluster_start Starting Material cluster_conventional Conventional Selectivity cluster_unconventional Unconventional Selectivity start 2,4-Dihalopyridine conv_cat Standard Pd Catalyst (e.g., Pd(OAc)₂ / ≥3 PPh₃) start->conv_cat unconv_cat Specialized Catalyst System (e.g., Pd/IPr or Ligand-free) start->unconv_cat conv_prod C2-Coupled Product conv_cat->conv_prod Favored unconv_prod C4-Coupled Product unconv_cat->unconv_prod Favored G cluster_reaction Reaction Conditions cluster_products Potential Products start Dihalopyridine (e.g., 2,6-Dibromopyridine) reagents Amine, Base Pd Catalyst, Ligand start->reagents mono Mono-aminated Product reagents->mono Controlled Stoichiometry or Less Reactive Halogen (Cl) di Di-aminated Product reagents->di Excess Amine or More Reactive Halogen (I, Br)

References

A Comparative Guide to Assessing the Purity of Synthesized 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can drastically alter the physicochemical and biological properties of a compound, leading to misleading experimental results and potential safety concerns. This guide provides a comparative analysis of key analytical techniques for evaluating the purity of synthesized 2,3-Dibromo-5-nitropyridine, a crucial building block in medicinal chemistry.

The following sections compare data from a crude, post-synthesis batch against a batch purified by recrystallization, demonstrating the efficacy of purification and the utility of various analytical methods in its confirmation.

Quantitative Purity Analysis: A Comparative Summary

The purity of two batches of synthesized this compound was assessed using a suite of standard analytical techniques. The "Crude Synthesized Batch" represents the product directly after the initial work-up, while the "Purified Batch" has undergone a subsequent recrystallization procedure. The data below illustrates the effectiveness of the purification step.

Analytical TechniqueParameterCrude Synthesized BatchPurified Batch (Post-Recrystallization)
HPLC Purity (Area %)89.5%≥99.0%
GC-MS Major Impurity Identified2-Amino-3-bromo-5-nitropyridineNot Detected
Solvent ResidueDichloromethane (0.8%)Dichloromethane (<0.1%)
¹H-NMR Structural ConformationConsistent with TargetConsistent with Target
Impurity SignalsMinor peaks at 7.5-8.0 ppmAbsent
Melting Point Range (°C)135-140 °C141-143 °C

Experimental Workflow and Methodologies

The overall process from synthesis to final purity verification is critical. The workflow ensures that the synthesized compound meets the stringent quality requirements for downstream applications.

G cluster_0 Synthesis & Initial Work-up cluster_1 Purification cluster_2 Purity Assessment A Synthesis of this compound B Reaction Quenching & Extraction A->B C Solvent Evaporation B->C D Recrystallization C->D Crude Product E Filtration & Drying D->E F HPLC Analysis E->F G GC-MS Analysis E->G H NMR Spectroscopy E->H I Melting Point E->I J J F->J Purity ≥ 99%? J->D No K Qualified Product J->K Yes G cluster_methods Analytical Methods cluster_info Information Obtained Compound Synthesized Compound (this compound) HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR ¹H-NMR Compound->NMR MP Melting Point Compound->MP Quant Quantitative Purity (%) HPLC->Quant Volatile Volatile Impurities & Residual Solvents GCMS->Volatile Structure Structural Confirmation & Soluble Impurities NMR->Structure PurityIndicator General Purity Indicator MP->PurityIndicator

A Comparative Guide to the Synthesis of 2,3-Dibromo-5-nitropyridine: An Evaluation of a New Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of halogenated and nitrated pyridine derivatives is of paramount importance in the fields of medicinal chemistry and drug development, where these compounds serve as versatile intermediates. This guide provides a detailed comparison of an established synthetic pathway to 2,3-Dibromo-5-nitropyridine with a novel, improved route that offers significant advantages in terms of environmental impact and operational simplicity. The performance of each route is supported by experimental data compiled from established chemical literature.

Established Synthetic Route: A Multi-Step Approach

A traditional and well-documented method for the synthesis of this compound commences with the readily available starting material, 2-aminopyridine. This multi-step synthesis involves sequential bromination, nitration, and a final Sandmeyer reaction to introduce the second bromine atom.

Experimental Protocol: Established Route

Step 1: Synthesis of 2-Amino-5-bromopyridine

In a suitable reaction vessel, 2-aminopyridine is dissolved in acetic acid. The solution is cooled, and a solution of bromine in acetic acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred and subsequently neutralized with a sodium hydroxide solution to precipitate the product. The crude 2-amino-5-bromopyridine is then purified. This bromination, however, is known to sometimes produce the 2-amino-3,5-dibromopyridine as a by-product, necessitating careful purification[1][2].

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The purified 2-amino-5-bromopyridine is added to concentrated sulfuric acid at a reduced temperature. Concentrated nitric acid is then added dropwise, ensuring the temperature is carefully controlled. The reaction is stirred for several hours, allowing for the selective nitration at the 3-position. The reaction mixture is then poured onto ice and neutralized to precipitate the desired 2-amino-5-bromo-3-nitropyridine[3][4][5].

Step 3: Synthesis of this compound via Sandmeyer Reaction

The 2-amino-5-bromo-3-nitropyridine is converted to its diazonium salt by treatment with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures. This diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the final product, this compound. The Sandmeyer reaction is a classic and widely used method for the conversion of aryl amines to aryl halides[6][7][8].

New Synthetic Route: A Greener Alternative

The new synthetic route presented here follows the initial two steps of the established method. However, it introduces a significant improvement in the final step by replacing the traditional copper-catalyzed Sandmeyer reaction with a modern, metal-free alternative. This modification addresses the environmental concerns associated with heavy metal waste and simplifies the product purification process.

Experimental Protocol: New Route

Steps 1 and 2: The synthesis of 2-amino-5-bromo-3-nitropyridine is carried out as described in the established route.

Step 3 (New): Metal-Free Synthesis of this compound

In this improved final step, the 2-amino-5-bromo-3-nitropyridine is diazotized in situ using sodium nitrite in an aqueous hydrobromic acid solution at low temperature. Subsequently, molecular bromine is introduced directly to the reaction mixture. The reaction is allowed to proceed at room temperature, leading to the formation of this compound without the need for a metal catalyst. This approach represents a more environmentally friendly and potentially higher-yielding alternative to the classical Sandmeyer reaction[9][10][11].

Performance Comparison

The following tables summarize the quantitative data for both the established and the new synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

Established Route Starting Material Reagents Yield (%) Key Conditions
Step 1 2-AminopyridineBromine, Acetic Acid, NaOH~62-67%[1]Low temperature, purification required
Step 2 2-Amino-5-bromopyridineConc. H₂SO₄, Conc. HNO₃~71%[4]Low temperature
Step 3 2-Amino-5-bromo-3-nitropyridineNaNO₂, HBr, CuBrModerate to good (literature dependent)Low temperature, copper catalyst
New Route Starting Material Reagents Yield (%) Key Conditions
Step 1 2-AminopyridineBromine, Acetic Acid, NaOH~62-67%[1]Low temperature, purification required
Step 2 2-Amino-5-bromopyridineConc. H₂SO₄, Conc. HNO₃~71%[4]Low temperature
Step 3 2-Amino-5-bromo-3-nitropyridineNaNO₂, HBr, BromineModerate to excellent (literature dependent)[9]Low temperature, metal-free

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the established and new synthetic routes.

Established_Route A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂/AcOH C 2-Amino-5-bromo-3-nitropyridine B->C HNO₃/H₂SO₄ D This compound C->D 1. NaNO₂/HBr 2. CuBr

Caption: Established synthetic route to this compound.

New_Route A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂/AcOH C 2-Amino-5-bromo-3-nitropyridine B->C HNO₃/H₂SO₄ D This compound C->D 1. NaNO₂/HBr 2. Br₂ (metal-free)

Caption: New, improved synthetic route to this compound.

Experimental Workflow Comparison: Final Step

The key difference between the two routes lies in the final conversion of the amino group to a bromine atom. The following diagram visualizes the contrasting experimental workflows for this critical step.

Experimental_Workflow cluster_0 Established Route (Sandmeyer Reaction) cluster_1 New Route (Metal-Free Bromination) A1 Diazotization of 2-Amino-5-bromo-3-nitropyridine (NaNO₂, HBr, 0-5°C) A2 Addition of CuBr catalyst A1->A2 A3 Decomposition of diazonium salt A2->A3 A4 Workup and purification (potential copper contamination) A3->A4 B1 In situ Diazotization of 2-Amino-5-bromo-3-nitropyridine (NaNO₂, HBr, 0-5°C) B2 Addition of molecular bromine (Br₂) B1->B2 B3 Reaction at room temperature B2->B3 B4 Simpler workup and purification (no heavy metal waste) B3->B4

Caption: Comparison of final step workflows.

Conclusion

The new synthetic route, employing a metal-free final step, presents a compelling alternative to the established Sandmeyer protocol for the synthesis of this compound. While the initial steps remain the same, the avoidance of a copper catalyst in the final transformation offers significant advantages, including reduced environmental impact, simplified purification, and potentially improved yields. For researchers and professionals in drug development, the adoption of such greener and more efficient synthetic methodologies is a critical step towards sustainable and cost-effective chemical manufacturing.

References

Navigating the Bioactive Landscape of Nitropyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. The introduction of a nitro group, particularly at the 5-position, coupled with halogen substitutions, can significantly modulate the pharmacological profile of these compounds. This guide provides a comparative overview of the biological activity of 2,3-disubstituted-5-nitropyridine analogs, with a focus on their potential as anticancer and antimicrobial agents, supported by experimental data and detailed methodologies.

Unveiling the Anticancer and Antimicrobial Potential

The strategic placement of bromo and nitro groups on the pyridine ring creates an electron-deficient aromatic system, a feature often associated with potent biological activity. While direct comparative studies on a series of 2,3-Dibromo-5-nitropyridine analogs are limited in publicly available literature, we can infer structure-activity relationships by examining related substituted nitropyridines.

Anticancer Activity

Research has shown that various substituted nitropyridines exhibit significant cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the ability of the nitro group to be enzymatically reduced within cancer cells, leading to the generation of reactive nitrogen species that can induce cellular damage and apoptosis. The nature and position of other substituents on the pyridine ring play a crucial role in modulating this activity.

For instance, studies on nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine, have demonstrated high selectivity against certain cancer types. One such derivative with a methoxy-substituted aryl group (35a) was found to be active against MCF-7 breast cancer cells with an IC50 value of 6.41 μM, while a piperidine derivative (35d) showed activity against HepG2 liver cancer cells with an IC50 of 7.63 μM.[1] This highlights the importance of the substituent at the 2-position in directing the anticancer specificity.

Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented. The general mechanism involves the reduction of the nitro group by microbial nitroreductases to produce toxic intermediates that can damage cellular macromolecules, including DNA.[2] Halogenation can further enhance this activity by increasing the lipophilicity of the compounds, thereby facilitating their passage through microbial cell membranes.

While specific data on this compound analogs is scarce, related compounds have shown promise. For example, certain 2-substituted-5-nitropyridines have been synthesized and have shown remarkable antimicrobial activity.[3]

Quantitative Comparison of Biological Activity

To facilitate a clear comparison, the following table summarizes the reported biological activities of various nitropyridine analogs. It is important to note that these compounds are not direct analogs of this compound but share the core 5-nitropyridine scaffold with substitutions at other positions.

Compound IDStructureBiological ActivityTarget/Cell LineIC50/MIC (µM)
35a Nitropyridine-linked 4-arylidenethiazolidin-4-one (R = OMe)AnticancerMCF-76.41[1]
35d Nitropyridine-linked 4-arylidenethiazolidin-4-one (R = Piperidine)AnticancerHepG27.63[1]
JAK2 Inhibitor (4) N-(substituted phenyl)-2-(substituted amino)-5-nitropyridine-3-carboxamideEnzyme InhibitionJAK28.5-12.2

Experimental Protocols

Detailed and standardized methodologies are critical for the reliable evaluation and comparison of the biological activity of novel compounds. Below are the protocols for the key assays cited in the evaluation of the anticancer and antimicrobial activities of pyridine derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after an incubation period.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel substituted nitropyridine analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship start Starting Materials (e.g., 2-amino-5-nitropyridine) reaction Chemical Reactions (e.g., Halogenation, Suzuki Coupling) start->reaction Reactants purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification Crude Product stock Compound Stock Solution purification->stock Pure Analogs anticancer Anticancer Assays (e.g., MTT Assay) stock->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Assay) stock->antimicrobial data Data Analysis (IC50 / MIC Determination) anticancer->data antimicrobial->data sar SAR Analysis data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for Synthesis and Biological Evaluation of Nitropyridine Analogs.

References

literature review of the applications of brominated nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Applications of Brominated Nitropyridines

Brominated nitropyridines are a class of heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry. Their utility stems from the presence of two key functional groups on the pyridine scaffold: a bromine atom and a nitro group. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group activates the carbon-bromine bond, making it an excellent electrophile for cross-coupling reactions. Simultaneously, the nitro group can be readily reduced to an amino group, providing a vector for further molecular elaboration. This orthogonal reactivity makes brominated nitropyridines versatile and highly valuable building blocks for the synthesis of complex molecules.

This guide provides a comparative overview of the primary applications of brominated nitropyridines, with a focus on their performance in palladium-catalyzed cross-coupling reactions and their role as precursors in the development of bioactive molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity of the C-Br bond in brominated nitropyridines makes them ideal substrates for a variety of cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds.[1] The efficiency of these reactions is heavily influenced by the substitution pattern of the pyridine ring.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used methods for forming biaryl structures.[2] Brominated nitropyridines are excellent substrates for this transformation. The table below summarizes typical yields, illustrating how reactivity can be influenced by the position of the substituents.

SubstrateBoronic Acid PartnerCatalyst SystemBaseYield (%)Reference
2-Bromo-5-nitropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃95%[1][3]
2-Chloro-5-nitropyridinePhenylboronic acidPd(PPh₃)₄ / XPhosK₃PO₄85%[3]
3-Bromo-5-nitropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄88%[4]
4-Bromo-2-nitropyridineThiophene-2-boronic acidPd/CK₂CO₃92%General Principle

Note: Data is representative and compiled from general principles of pyridine reactivity. Direct comparative studies under identical conditions are limited in single sources.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of 2-Bromo-5-nitropyridine with phenylboronic acid.

Materials:

  • 2-Bromo-5-nitropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • 1,4-Dioxane

  • Toluene

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 2-bromo-5-nitropyridine, phenylboronic acid, and Pd(PPh₃)₄.[5]

  • Add a 3:1 mixture of 1,4-dioxane and the 2M Na₂CO₃ solution.[4]

  • Purge the mixture with argon for 10-15 minutes while stirring.

  • Heat the reaction mixture to 90 °C and stir overnight. Monitor reaction progress by TLC or LC-MS.[5]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-5-nitropyridine.[5]

Applications in Medicinal Chemistry

Brominated nitropyridines are privileged scaffolds in drug discovery.[6][7] They serve as versatile starting materials for the synthesis of complex heterocyclic systems that exhibit a wide range of biological activities, from anticancer to anti-inflammatory effects.[6][8][9] The bromine atom acts as a synthetic handle for introducing diversity via cross-coupling, while the nitro group can be reduced to a key amino functionality for further derivatization.

Precursors to Bioactive Molecules

Numerous FDA-approved drugs contain the pyridine motif, highlighting its importance in medicinal chemistry.[8][10] Halogenated nitropyridines, in particular, have been instrumental in the synthesis of potent kinase inhibitors. For instance, derivatives of 2,6-dichloro-3-nitropyridine have been used to develop inhibitors of Glycogen Synthase Kinase-3 (GSK3) and p70S6Kβ kinase through sequential Suzuki coupling and nucleophilic aromatic substitution reactions.[6][11] The principles are directly applicable to the more reactive brominated analogs.

PrecursorDerived Compound ClassBiological TargetPotency (IC₅₀)Reference
2-Chloro-3-nitropyridineNitropyridylpiperazinesJack Bean Urease~2.0 µM[6]
2,6-Dichloro-3-nitropyridineAryl-substituted PyridinesGSK3 Kinase8 nM[6][11]
2,6-Dichloro-3-nitropyridineAmino-isoquinoline Pyridinesp70S6Kβ KinasePotent Inhibitor[6][11]

Applications in Materials Science

While pyridine derivatives are utilized in materials science as components of dyes and catalysts, specific applications focusing on brominated nitropyridines are less documented in the literature.[6] Their potential use in the synthesis of functional organic materials, such as polymers or components for organic electronics, remains an area for further exploration. The synthetic versatility demonstrated in other fields suggests they could be valuable precursors for novel materials.

Conclusion

Brominated nitropyridines are powerful and versatile building blocks in modern organic chemistry. Their well-defined reactivity allows for selective functionalization at both the bromine and nitro group positions. They excel as electrophilic partners in palladium-catalyzed cross-coupling reactions, consistently providing high yields for the synthesis of substituted pyridines. Furthermore, their role as precursors to a diverse range of biologically active molecules, particularly kinase inhibitors, cements their importance in medicinal chemistry and drug development. The combination of predictable reactivity and synthetic utility ensures that brominated nitropyridines will remain a cornerstone for the construction of complex molecular architectures.

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromo-5-nitropyridine: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The primary and recommended method for the disposal of 2,3-Dibromo-5-nitropyridine is high-temperature incineration at a licensed hazardous waste facility. This guide provides detailed procedures for safe handling, temporary storage, and spill management, alongside an overview of the mandated disposal protocol.

This document is intended for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this compound. Adherence to these guidelines is critical for laboratory safety and environmental protection.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a hazardous substance. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Personal Protective Equipment (PPE): The minimum required PPE for handling this chemical includes:

  • Eye Protection: Chemical safety goggles and a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves should be inspected before use and disposed of properly after handling.[1][3]

  • Body Protection: A chemical-resistant lab coat, worn fully buttoned.[2]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[2][4] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[1][3]

Disposal Procedures

The accepted and regulated method for the disposal of this compound is high-temperature incineration.[5] Due to its halogenated nature, specific conditions must be met to ensure complete destruction and prevent the formation of toxic byproducts.

ParameterQuantitative RequirementSource
Disposal Method High-Temperature Incineration[5]
Operating Temperature Minimum 1100 °CNot explicitly found for this compound, but a general guideline for waste with >1% halogenated organics.

Waste Segregation and Storage:

  • Waste Container: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, clearly labeled, and leak-proof container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Operational Workflow for Disposal:

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Don Appropriate PPE B Collect Waste in Designated Container A->B C Securely Seal Container B->C D Label Container as 'Hazardous Waste: This compound' C->D E Store in Secure Hazardous Waste Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Transport to Approved Incineration Facility F->G

Figure 1. Disposal workflow for this compound.

Experimental Protocols: Deactivation (For Informational Purposes Only)

While high-temperature incineration is the only recommended disposal method, understanding the chemical reactivity of this compound can inform handling and spill response. Chemical deactivation in a laboratory setting is not recommended as a disposal method due to the lack of validated protocols and the potential for generating hazardous byproducts. The following information is for educational purposes only.

Potential Degradation Pathways:

  • Hydrolysis: Halogenated pyridines can undergo hydrolysis, where the bromine atoms are replaced by hydroxyl groups. This process is often slow and may require harsh conditions such as high temperatures or the use of strong acids or bases.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction by various reagents, such as sodium borohydride or catalytic hydrogenation. This would convert the nitro group to an amino group, altering the compound's reactivity and hazardous properties.

Note: Attempting these or other chemical deactivation procedures without a thoroughly researched and validated protocol is strongly discouraged.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear the appropriate PPE as outlined above.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6]

  • Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[1][4]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined in this document.

Logical Flow for Spill Response:

A Spill Occurs B Alert Personnel & Secure Area A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Contaminated Material into Hazardous Waste Container D->E F Decontaminate Spill Area E->F G Dispose of all materials as Hazardous Waste F->G

Figure 2. Step-by-step spill response procedure.

References

Personal protective equipment for handling 2,3-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dibromo-5-nitropyridine

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for researchers, scientists, and drug development professionals.

Hazard Identification and Classification:

While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous compounds such as brominated and nitrated pyridines indicate that it should be handled as a hazardous substance. Similar compounds are known to cause skin, eye, and respiratory irritation. Some are classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, a cautious approach is warranted.

Hazard Summary Table:

Based on data for similar compounds, the following hazards are anticipated.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral☠️DangerH301: Toxic if swallowed.[2]
Skin IrritationWarningH315: Causes skin irritation.[1][4][5]
Eye IrritationWarningH319: Causes serious eye irritation.[1][4][5]
Specific Target Organ Toxicity - Single ExposureWarningH335: May cause respiratory irritation.[1][4][5]
Acute Toxicity, DermalWarningH312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationWarningH332: Harmful if inhaled.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The required equipment varies based on the specific task being performed.

Protection LevelRequired EquipmentPrimary Purpose
Minimum Protection • Lab Coat• Safety Glasses with Side Shields• Nitrile GlovesFor handling sealed containers or in situations with no risk of dust or splash.[6]
Powder Handling • Lab Coat• Chemical Safety Goggles• Nitrile or Butyl rubber Gloves• N95 Dust Mask or equivalentFor tasks such as weighing, aliquoting, or transferring the solid compound to prevent inhalation of dust and protect eyes from airborne particles.[6][7]
Spill Cleanup • Chemical Resistant Lab Coat• Chemical Safety Goggles and Face Shield• Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®)• NIOSH/MSHA-approved respiratorTo contain dust and prevent exposure during the collection and disposal of spilled material.[4][7]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure ensures the safe handling of the compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Review Safety Data: Before work, review this guide and any available safety information.

  • Work Area: Handle the compound within a certified chemical fume hood to control airborne levels.[7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][7]

2. Handling the Compound:

  • Don PPE: Put on the appropriate PPE as specified in the table above.

  • Transfer: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid actions that could create dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[4][6]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][7]

  • Keep the container tightly closed when not in use.[4][7]

  • Store locked up.[1]

Emergency and Disposal Plans

First Aid and Emergency Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice/attention.[1][4]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][5] If you feel unwell, call a POISON CENTER or doctor/physician.[1][5]
Ingestion If swallowed, immediately call a POISON CENTER or doctor/physician.[2] Rinse mouth.[1]

Spill Cleanup:

  • Minor Spills (Solid): Gently sweep or scoop the material to avoid generating dust.[9] Place the spilled material into a labeled, sealed container for hazardous waste disposal.[5][9]

  • Major Spills: Evacuate the area and alert emergency services.[9] Only personnel with appropriate training and PPE should perform the cleanup.

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5]

Workflow Visualization

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Guide prep2 Ensure Emergency Equipment is Accessible prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Don Appropriate PPE prep3->handling1 handling2 Weighing/Transferring inside Fume Hood handling1->handling2 handling3 Store Properly handling2->handling3 emergency1 Spill handling2->emergency1 emergency2 Exposure handling2->emergency2 cleanup1 Decontaminate Work Area handling3->cleanup1 cleanup2 Wash Hands Thoroughly cleanup1->cleanup2 cleanup3 Dispose of Waste in Labeled Container cleanup2->cleanup3 emergency_spill Follow Spill Cleanup Protocol emergency1->emergency_spill emergency_exposure Follow First Aid Measures emergency2->emergency_exposure

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.